(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAVPRGEIAVFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369973 | |
| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105400-81-5 | |
| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, a key scaffold in medicinal chemistry. The document details the core synthetic strategies, presents quantitative data in structured tables, and includes detailed experimental protocols for the key reactions involved. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and logical workflows.
Core Synthetic Strategies
The synthesis of this compound and its derivatives primarily relies on two classical and robust methodologies for the formation of the tetrahydroisoquinoline core: the Pictet-Spengler reaction and the Bischler-Napieralski reaction . Each of these routes offers distinct advantages and is suited for different starting materials and strategic approaches in a synthetic plan.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[1][2][3] For the synthesis of the target molecule, this pathway typically involves the reaction of a phenylethylamine with a glyoxylic acid derivative.
A common approach is a two-step sequence starting with the synthesis of the ethyl ester of the target acid, followed by hydrolysis.
Pathway 1: Pictet-Spengler Reaction
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline core. This method involves the cyclization of a β-arylethylamide using a dehydrating agent, which typically yields a 3,4-dihydroisoquinoline.[4][5][6] This intermediate must then be reduced to the corresponding tetrahydroisoquinoline. To introduce the acetic acid moiety at the 1-position, further synthetic modifications are necessary.
A plausible pathway involves the formation of a β-phenylethylamide of a malonic acid derivative, followed by cyclization, reduction, and subsequent decarboxylation.
Pathway 2: Bischler-Napieralski Reaction
Quantitative Data Summary
The following tables summarize typical quantitative data for the key steps in the synthesis of this compound and its ester precursor. Please note that yields and reaction conditions can vary based on the specific substrate and scale of the reaction.
Table 1: Pictet-Spengler Cyclization for Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate
| Parameter | Value | Reference |
| Starting Materials | Phenylethylamine, Ethyl Glyoxylate | General Procedure |
| Solvent | Toluene | General Procedure |
| Catalyst | Trifluoroacetic Acid (TFA) | General Procedure |
| Temperature | Reflux (approx. 110 °C) | General Procedure |
| Reaction Time | 4-8 hours | General Procedure |
| Typical Yield | 60-75% | General Procedure |
Table 2: Alkaline Hydrolysis of Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate
| Parameter | Value | Reference |
| Starting Material | Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate | General Procedure |
| Reagent | Sodium Hydroxide (aq. solution) | [7][8] |
| Solvent | Ethanol/Water mixture | [7][8] |
| Temperature | Reflux | [7][8] |
| Reaction Time | 2-4 hours | [7][8] |
| Typical Yield | >90% | [7][8] |
Detailed Experimental Protocols
Experimental Protocol 1: Synthesis of Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate via Pictet-Spengler Reaction
Workflow Diagram
Procedure:
-
To a solution of phenylethylamine (1.0 eq) in toluene, ethyl glyoxylate (1.1 eq, typically as a 50% solution in toluene) is added.
-
The mixture is cooled to 0 °C in an ice bath.
-
Trifluoroacetic acid (1.2 eq) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl (1,2,3,4-tetrahydroisoquinoline-1-yl)acetate.
Experimental Protocol 2: Synthesis of this compound via Alkaline Hydrolysis
Workflow Diagram
Procedure:
-
Ethyl (1,2,3,4-tetrahydroisoquinoline-1-yl)acetate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added to the solution.
-
The reaction mixture is heated to reflux for 2-4 hours, with the progress of the hydrolysis monitored by TLC.[7]
-
After the reaction is complete, the mixture is cooled to 0 °C in an ice bath.
-
The solution is then acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
The solid precipitate is collected by vacuum filtration.
-
The collected solid is washed with cold water and dried under vacuum to yield this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific substrate variations and further optimization of the reaction conditions.
References
- 1. scribd.com [scribd.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. mdpi.com [mdpi.com]
- 8. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Chemical Properties of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a heterocyclic compound belonging to the tetrahydroisoquinoline class, a scaffold of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline core is a privileged structure found in numerous natural products and synthetic molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.
Chemical Properties
This compound, with the CAS number 105400-81-5, possesses a unique combination of a rigid tetrahydroisoquinoline core and a flexible acetic acid side chain. This structure imparts specific physicochemical characteristics that are crucial for its interaction with biological targets.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 105400-81-5 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Melting Point | 248.0 - 251.0 °C | [2] |
| Boiling Point | Predicted: ~387.9 °C at 760 mmHg | Prediction based on computational models |
| Solubility | Soluble in water and methanol | [3] |
| pKa | Predicted: ~4.5 (carboxylic acid), ~9.5 (amine) | Prediction based on computational models |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring, as well as signals for the methylene and methine protons of the tetrahydroisoquinoline core and the acetic acid side chain.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the aromatic, aliphatic, and carboxylic acid carbons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the tetrahydroisoquinoline and acetic acid moieties.
-
Infrared (IR) Spectroscopy: Key IR absorption bands would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretching of the secondary amine, and C-H stretches of the aromatic and aliphatic portions.
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes, with the Pictet-Spengler reaction being a prominent and efficient method.
Synthesis via Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic cyclization. For the synthesis of this compound, 2-phenylethylamine and glyoxylic acid are the key starting materials.
Reaction Scheme:
Figure 1: Pictet-Spengler synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenylethylamine (1.0 eq) in a suitable solvent, such as a mixture of water and a co-solvent like ethanol or acetonitrile.
-
Addition of Reactant: To this solution, add glyoxylic acid (1.1 eq) portion-wise while stirring.
-
Acid Catalysis: Acidify the reaction mixture by adding a strong acid, such as hydrochloric acid or trifluoroacetic acid, to catalyze the formation of the iminium ion and subsequent cyclization.
-
Heating: Heat the reaction mixture to reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base, such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of tetrahydroisoquinoline derivatives has been extensively investigated and shown to possess a wide array of pharmacological properties. These compounds are known to interact with various biological targets and modulate key signaling pathways.
Potential Biological Targets and Signaling Pathways
Based on the activities of structurally related compounds, this compound may exhibit activities related to:
-
Anticancer Activity: Tetrahydroisoquinoline derivatives have been reported as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby promoting apoptosis in cancer cells. This suggests a potential role in modulating the intrinsic apoptosis pathway.
-
Metabolic Regulation: Some derivatives have been identified as dual agonists of peroxisome proliferator-activated receptors (PPARα/γ) and inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), indicating a potential role in the management of metabolic disorders like type 2 diabetes.
-
Neurological Effects: The tetrahydroisoquinoline scaffold is present in several neuroactive compounds. Some derivatives have been shown to modulate neurotransmitter systems and may have applications in neurological disorders.
-
MAPK Signaling: Certain tetrahydroisoquinoline-based compounds have been observed to stimulate the ERK1/2 and p38-MAPK signaling pathways, which are involved in a variety of cellular processes including proliferation, differentiation, and apoptosis.[4]
Figure 2: Potential signaling pathways modulated by tetrahydroisoquinoline derivatives.
Conclusion
This compound represents a molecule of interest for further investigation in the realms of medicinal chemistry and chemical biology. Its unique structural features and the known biological activities of the tetrahydroisoquinoline scaffold suggest a high potential for the discovery of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties and synthetic accessibility, paving the way for future research into its pharmacological profile and mechanism of action. Further studies are warranted to elucidate the specific biological targets and signaling pathways modulated by this compound, which could lead to the development of new drugs for a variety of diseases.
References
The Anticonvulsant Potential of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activity of compounds based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, with a particular focus on the anticonvulsant properties of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives. While direct research on this specific molecule is limited, a significant body of evidence highlights the potential of the broader class of 1-substituted THIQs as potent noncompetitive antagonists of the AMPA receptor, a key target in the development of novel anti-epileptic drugs.
Introduction to the 1,2,3,4-Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse biological activities.[1][2] These activities include antitumor, antimicrobial, and neuroprotective effects.[3][4][5] A significant area of investigation has been the development of THIQ derivatives as modulators of central nervous system targets, leading to the discovery of potent anticonvulsant agents.[6][7]
Anticonvulsant Activity of 1-Substituted THIQ Derivatives
Research has demonstrated that derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline possess significant anticonvulsant properties.[8][9] These compounds have been shown to be effective in preventing sound-induced seizures in DBA/2 mice, a common animal model for screening anticonvulsant drugs.[6][9] The anticonvulsant effect is primarily attributed to their mechanism of action as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[8][9]
Quantitative Analysis of Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of selected 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in the audiogenic seizure model in DBA/2 mice.
| Compound | R | ED₅₀ (mg/kg, i.p.) |
| 1 | H | > 100 |
| 2 | 4-Cl | 1.8 |
| 3 | 4-F | 2.5 |
| 4 | 4-CH₃ | 3.2 |
| 5 | 4-OCH₃ | 4.1 |
| Talampanel | - | 2.2 |
Data presented is a representative compilation from literature and is intended for comparative purposes.
Mechanism of Action: Noncompetitive AMPA Receptor Antagonism
The primary mechanism underlying the anticonvulsant activity of these THIQ derivatives is their action as noncompetitive antagonists of the AMPA receptor.[8][9] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[10][11]
Signaling Pathway of AMPA Receptor and Antagonism
The following diagram illustrates the signaling pathway of the AMPA receptor and the site of action for noncompetitive antagonists.
Caption: AMPA Receptor Signaling and Noncompetitive Antagonism.
Glutamate released from the presynaptic terminal binds to the AMPA receptor on the postsynaptic membrane, causing the associated ion channel to open. This leads to an influx of sodium and calcium ions, resulting in depolarization and the propagation of an excitatory signal. Noncompetitive antagonists, such as the 1-aryl-THIQ derivatives, bind to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound, thereby blocking the excitatory signal.
Experimental Protocols
Synthesis of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines
The synthesis of these compounds is typically achieved through a Pictet-Spengler reaction.[1] The general workflow is outlined below.
Caption: General Synthesis Workflow.
Detailed Methodology:
-
Schiff Base Formation: 3,4-Dimethoxyphenethylamine is reacted with a substituted benzaldehyde in a suitable solvent (e.g., toluene) under reflux with a Dean-Stark trap to remove water.
-
Pictet-Spengler Cyclization: The resulting Schiff base is then treated with a strong acid, such as trifluoroacetic acid, to catalyze the intramolecular cyclization, yielding the 1,2,3,4-tetrahydroisoquinoline ring system.
-
Purification: The final product is purified by column chromatography on silica gel.
In Vivo Anticonvulsant Screening: Audiogenic Seizure Model in DBA/2 Mice
This model is used to evaluate the efficacy of compounds in preventing seizures induced by a high-intensity sound stimulus.[12]
Experimental Workflow:
Caption: Workflow for Audiogenic Seizure Assay.
Detailed Methodology:
-
Animals: Male DBA/2 mice, aged 21-30 days, are used as they are genetically susceptible to sound-induced seizures.
-
Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 1% Tween 80 in saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.
-
Acoustic Stimulation: After a predetermined time for drug absorption (typically 30-60 minutes), individual mice are placed in a sound-attenuated chamber and exposed to a high-frequency (e.g., 12 kHz) and high-intensity (e.g., 110 dB) sound for 60 seconds.
-
Observation and Scoring: The mice are observed for the occurrence of different seizure phases: wild running, clonic seizures, tonic seizures, and respiratory arrest. A compound is considered to have provided protection if it prevents the tonic seizure phase.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED₅₀) is calculated using probit analysis.
Conclusion
While specific data on the biological activity of this compound is not extensively reported, the broader class of 1-substituted 1,2,3,4-tetrahydroisoquinoline derivatives demonstrates significant potential as anticonvulsant agents. Their mechanism of action as noncompetitive antagonists of the AMPA receptor presents a promising avenue for the development of novel therapeutics for epilepsy and other neurological disorders characterized by excessive excitatory neurotransmission. Further investigation into the structure-activity relationships, particularly the influence of an acetic acid moiety at the 1-position, is warranted to fully elucidate the therapeutic potential of this chemical class.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3D pharmacophore models for 1,2,3,4-tetrahydroisoquinoline derivatives acting as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel and highly potent noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
- 11. Regulation of different phases of AMPA receptor intracellular transport by 4.1N and SAP97 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Genesis of a Key Pharmacophore: A Technical History of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid , a heterocyclic compound featuring the privileged tetrahydroisoquinoline (THIQ) scaffold, has emerged as a significant building block in medicinal chemistry. This in-depth technical guide explores the discovery and history of this compound, detailing its synthesis, and laying the groundwork for its applications in drug development. The THIQ core is a common motif in a vast array of natural products and synthetic compounds exhibiting diverse and potent biological activities, including antitumor, antibacterial, and neuroprotective effects.[1]
Discovery and First Synthesis: A Historical Perspective
The journey to "this compound" is rooted in the foundational work on the synthesis of the broader tetrahydroisoquinoline class of compounds. Two seminal reactions, the Pictet-Spengler and the Bischler-Napieralski reactions, laid the chemical groundwork for accessing this heterocyclic system.
The Pictet-Spengler reaction , first reported in 1911 by Amé Pictet and Theodor Spengler, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[2][3][4] This reaction has become a cornerstone in the synthesis of numerous isoquinoline alkaloids and their analogs.
The Bischler-Napieralski reaction , discovered in 1893 by August Bischler and Bernard Napieralski, provides an alternative route through the intramolecular cyclization of β-arylethylamides using a dehydrating agent, typically a strong acid like phosphoryl chloride or polyphosphoric acid, to yield a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[5][6][7]
While these classical methods provided the conceptual framework, the specific first synthesis of "this compound" is not prominently documented in easily accessible historical records. Its preparation is often embedded within broader studies exploring structure-activity relationships of THIQ derivatives. However, the general synthetic strategies provide a clear pathway to its creation.
A plausible and commonly utilized synthetic approach to "this compound" involves a modification of the Pictet-Spengler reaction. This would typically start with the reaction of phenylethylamine with a dicarbonyl compound or a derivative that can be later converted to an acetic acid moiety.
Key Synthetic Methodologies
The synthesis of 1-substituted tetrahydroisoquinolines, including the acetic acid derivative, has been a subject of extensive research, leading to the development of various methodologies.
Pictet-Spengler Reaction
The Pictet-Spengler reaction remains a versatile and widely used method. For the synthesis of "this compound," a key precursor would be a glyoxylic acid derivative or a related synthon that can react with a phenylethylamine.
Experimental Protocol: A Representative Pictet-Spengler Synthesis
A general procedure for the synthesis of a 1-carboxymethyl-tetrahydroisoquinoline derivative via the Pictet-Spengler reaction is as follows:
-
Iminium Ion Formation: A solution of phenylethylamine (1 equivalent) in a suitable solvent (e.g., toluene, methanol) is treated with glyoxylic acid (1.1 equivalents) at room temperature. The reaction mixture is stirred for a designated period (e.g., 1-4 hours) to facilitate the formation of the intermediate iminium ion.
-
Cyclization: A strong acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid, is added to the reaction mixture. The mixture is then heated to reflux (temperature dependent on the solvent) for several hours (e.g., 8-24 hours) to induce the intramolecular cyclization.
-
Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired this compound.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction offers an alternative route. This approach would involve the acylation of a phenylethylamine with a suitable malonic acid derivative, followed by cyclization and subsequent decarboxylation to yield the target acetic acid derivative.
Experimental Protocol: A Representative Bischler-Napieralski Approach
-
Amide Formation: Phenylethylamine (1 equivalent) is reacted with a mono-protected malonic acid derivative (e.g., mono-ethyl malonate) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to form the corresponding β-phenylethylamide.
-
Cyclization: The resulting amide is then treated with a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) and heated to promote the Bischler-Napieralski cyclization, affording a 3,4-dihydroisoquinoline intermediate.
-
Reduction: The dihydroisoquinoline is subsequently reduced to the tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation.
-
Hydrolysis and Decarboxylation: The ester group is then hydrolyzed under acidic or basic conditions, followed by decarboxylation (often occurring spontaneously upon heating in acidic media) to yield this compound.
-
Purification: The final product is purified using standard techniques such as chromatography or recrystallization.
Logical Relationship of Synthetic Pathways
The two primary synthetic routes to the tetrahydroisoquinoline core are depicted in the following diagram:
Evolution and Significance in Drug Discovery
The tetrahydroisoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of an acetic acid moiety at the 1-position provides a crucial carboxylic acid functional group, which can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) with biological receptors or as a handle for further chemical modifications and the generation of compound libraries.
While specific early biological studies on "this compound" itself are not extensively documented in initial findings, the broader class of THIQ derivatives has been investigated for a multitude of pharmacological activities. These include roles as adrenergic receptor agonists and antagonists, and as scaffolds for compounds with various central nervous system activities.[8]
Future Directions
The historical development and synthetic accessibility of "this compound" have positioned it as a valuable starting material and fragment for the design of novel therapeutic agents. Future research will likely continue to leverage this scaffold for the development of compounds targeting a diverse array of diseases, building upon the rich chemical history and established synthetic protocols. The inherent chirality at the 1-position also offers opportunities for the development of stereoselective syntheses and the exploration of enantiomer-specific biological activities.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Unraveling the Therapeutic Potential of the 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Review of Analog Mechanisms of Action
Foreword: An inquiry into the specific mechanism of action for (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid reveals a notable gap in publicly available scientific literature. While this particular derivative remains uncharacterized pharmacologically, the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) chemical scaffold is a well-established "privileged structure" in medicinal chemistry. THIQ-based compounds, both natural and synthetic, exhibit a remarkable diversity of biological activities, targeting a wide array of physiological pathways.[1][2][3] This technical guide will, therefore, focus on the known mechanisms of action of structurally related 1-substituted THIQ analogs to provide a comprehensive understanding of the therapeutic potential inherent to this molecular framework for researchers, scientists, and drug development professionals.
Diverse Pharmacological Activities of 1-Substituted THIQ Analogs
The 1,2,3,4-tetrahydroisoquinoline nucleus is a versatile scaffold that has been successfully derivatized to yield compounds with a wide spectrum of pharmacological effects. These include, but are not limited to, neuroprotective, anti-diabetic, antimicrobial, and receptor-modulating activities. The substitution at the 1-position of the THIQ ring system is a critical determinant of the resulting biological activity.
Neuroprotective and Neuromodulatory Effects
A prominent derivative, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , has been investigated for its neuroprotective capabilities. Its proposed mechanism is multifaceted, involving the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system. These actions suggest a potential therapeutic role in neurodegenerative disorders.
Furthermore, certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have demonstrated potent dopamine D2 receptor-blocking activity, indicating their potential as antipsychotic agents or for other conditions involving dopaminergic signaling.[4]
Metabolic Disease Modulation
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have emerged as promising candidates for the treatment of type 2 diabetes. Specific 2,7-substituted analogs have been identified as partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ) and inhibitors of protein-tyrosine phosphatase 1B (PTP-1B). This dual action offers a synergistic approach to improving insulin sensitivity and regulating glucose metabolism.
Conversely, 1,2,3,4-tetrahydroisoquinolin-1-one derivatives have been developed as antagonists of the G protein-coupled receptor 40 (GPR40), a target for modulating insulin secretion.
Antimicrobial and Antifungal Activity
Recent research has explored the antimicrobial potential of THIQ-dipeptide conjugates . These compounds have shown promising activity against various bacterial and fungal strains. The proposed mechanism for their antimicrobial action involves the cationic nature of the peptide moiety interacting with and disrupting the integrity of the negatively charged bacterial cell membrane.[5][6]
Adrenergic Receptor Modulation
Studies on 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have indicated weak agonistic or antagonistic activity at β-adrenoceptors, suggesting that the THIQ scaffold can be tailored to interact with the adrenergic system.[7]
Quantitative Data on THIQ Analog Activity
The following table summarizes the available quantitative data for various THIQ analogs, providing insights into their potency and efficacy at different biological targets.
| Compound Class | Specific Analog Example | Target | Activity | Measurement | Value |
| THIQ-Dipeptide Conjugates | Cationic peptide conjugate 7c (with Histidine) | E. coli | Antibacterial | MIC | 33 µM |
| Conjugate 7g (with Serine) | E. coli | Antibacterial | MIC | 66 µM | |
| Conjugate 7c | C. albicans | Antifungal | MIC | 166 µM | |
| Conjugate 7e | C. albicans | Antifungal | MIC | 166 µM | |
| Conjugate 7g | C. albicans | Antifungal | MIC | 265 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols typically employed in the evaluation of THIQ derivatives.
Antimicrobial and Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Protocol Summary:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The test compounds (THIQ derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in microtiter plates using the appropriate growth medium.
-
Incubation: The standardized microbial suspensions are added to each well of the microtiter plates containing the serially diluted compounds. The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density at 600 nm. Standard control antibiotics (e.g., ampicillin for bacteria, nystatin for fungi) are run in parallel.[5]
Receptor Binding and Functional Assays (General)
Objective: To assess the affinity and functional activity of THIQ analogs at specific receptor targets (e.g., GPCRs, nuclear receptors).
Protocol Summary for a GPCR Antagonist Assay (e.g., GPR40):
-
Cell Culture: A stable cell line expressing the human GPR40 receptor is cultured under standard conditions.
-
Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test THIQ antagonist.
-
Agonist Stimulation: A known GPR40 agonist is added to the cells to stimulate receptor activation, leading to an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a plate reader (e.g., FLIPR).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated.
Protocol Summary for a Nuclear Receptor Agonist Assay (e.g., PPARγ):
-
Transfection: Host cells (e.g., HEK293) are co-transfected with a plasmid encoding the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test THIQ agonist.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of luciferase expression relative to a vehicle control is calculated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of complex biological processes and research designs.
Caption: Workflow for GPR40 Antagonist Screening.
Caption: Dual signaling pathways of anti-diabetic THIQ analogs.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone in the development of pharmacologically active agents. The diverse mechanisms of its analogs, ranging from receptor modulation and enzyme inhibition to antimicrobial activity, underscore the vast therapeutic potential residing within this chemical class. The data and protocols presented herein offer a foundational guide for researchers and drug developers interested in exploring and exploiting the properties of THIQ derivatives. Further investigation into 1-substituted THIQs, including the title compound, is warranted to uncover novel therapeutic agents for a multitude of diseases.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid represents a core scaffold with significant potential in drug discovery. While direct pharmacological data on this specific molecule is limited in publicly available literature, analysis of its close structural analogs and its use as a synthetic intermediate provide strong indications of its potential therapeutic applications. This technical guide consolidates the available evidence, focusing on Tryptophan Hydroxylase 1 (TPH1) as a primary potential target. Furthermore, it explores other plausible targets, including BET bromodomains and PCSK9, for which this tetrahydroisoquinoline (THIQ) derivative serves as a key building block in the synthesis of advanced modulators. This document provides an in-depth overview of the relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols to guide further research and development efforts.
Primary Potential Therapeutic Target: Tryptophan Hydroxylase 1 (TPH1)
The most compelling evidence for a direct therapeutic target of a this compound derivative points towards the inhibition of Tryptophan Hydroxylase 1 (TPH1). A close analog, (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid , has been identified as a TPH1 inhibitor. TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin in the periphery, making it a crucial target for diseases driven by excess peripheral serotonin.
TPH1 Signaling Pathway
TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT). Peripheral serotonin plays a role in a variety of physiological processes, and its dysregulation is implicated in numerous pathologies. In glioma, for instance, TPH1-driven serotonin production has been shown to promote cellular proliferation, migration, and chemoresistance via the L1CAM/NF-κB signaling pathway[1].
Quantitative Data for Analogous Compounds
Direct inhibitory concentrations (IC50) or binding affinities (Ki) for this compound against TPH1 are not available. However, the broader class of THIQ derivatives has been investigated against various targets. The following table summarizes data for related compounds to provide a contextual framework.
| Compound Class/Derivative | Target | Activity | Reference |
| (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | TPH1 | Inhibitor (potency not specified) | BenchChem |
| Substituted THIQ derivatives | KRas | IC50: 0.9 to 10.7 μM | --INVALID-LINK-- |
| 5,8-disubstituted THIQ analogs | Mycobacterial ATP synthetase | IC50: 1.8 μg/ml | --INVALID-LINK-- |
| N-substituted THIQ analogs | Saccharomyces cerevisiae | MIC: 1 μg/ml | --INVALID-LINK-- |
Experimental Protocol: TPH1 Inhibitor Screening Assay
A common method for identifying TPH1 inhibitors is a fluorescence-based assay, suitable for high-throughput screening.
Objective: To measure the enzymatic activity of TPH1 in the presence of a test compound and determine the extent of inhibition.
Materials:
-
Recombinant human TPH1 enzyme
-
TPH Enzyme Solution (assay buffer)
-
TPH Reaction Solution (containing L-tryptophan and cofactor BH4)
-
TPH Quench Solution
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microplate
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound.
-
Assay Setup:
-
To "Test Inhibitor" wells, add the test compound solution.
-
To "Negative Control" and "Positive Control" wells, add the vehicle control (inhibitor buffer).
-
Add TPH Enzyme Solution to the "Negative Control" wells.
-
Dilute the TPH1 enzyme to the desired concentration in TPH Enzyme Solution.
-
-
Enzyme Addition: Add the diluted TPH1 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the TPH Reaction Solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 4°C).
-
Quenching: Add the TPH Quench Solution to all wells to stop the reaction.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition by comparing the fluorescence of the "Test Inhibitor" wells to the "Positive Control" and "Negative Control" wells.
Secondary Potential Therapeutic Areas
The use of this compound as a scaffold in the synthesis of inhibitors for other key targets suggests that the core THIQ structure is amenable to binding in the active sites of these proteins.
BET Bromodomain Inhibition
This compound has been utilized in the synthesis of BET bromodomain inhibitors. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Their inhibition has shown therapeutic potential in oncology and inflammatory diseases. BRD4, in particular, plays a crucial role in activating transcription by recruiting transcriptional regulatory complexes, including positive transcription elongation factor b (P-TEFb), to acetylated chromatin[2][3][4].
PCSK9 Modulation
This THIQ derivative has also been employed in the synthesis of small molecule protein degradation agents targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol metabolism. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduces the number of LDLRs available to clear LDL cholesterol ("bad" cholesterol) from the circulation. Inhibition of PCSK9 leads to increased LDLR recycling and lower plasma LDL-C levels[5][6][7].
Conclusion and Future Directions
This compound is a promising chemical entity for drug development. The identification of its N-acetylated derivative as a TPH1 inhibitor provides a strong rationale for investigating this compound and its analogs as potential treatments for disorders characterized by elevated peripheral serotonin. The therapeutic areas could include gastrointestinal disorders, certain inflammatory conditions, and some types of cancer.
Furthermore, the successful incorporation of the this compound scaffold into inhibitors of BET bromodomains and PCSK9 highlights its versatility as a pharmacophore. Future research should focus on:
-
Direct Target Validation: Synthesizing and testing this compound directly in TPH1 inhibition assays to determine its intrinsic activity.
-
Structure-Activity Relationship (SAR) Studies: Developing a library of derivatives to optimize potency and selectivity for TPH1 and other potential targets.
-
Exploration of BET and PCSK9 Activity: Investigating whether the core molecule itself or its simple derivatives exhibit any inhibitory activity against BET bromodomains or PCSK9.
-
In Vivo Studies: Progressing potent and selective compounds into relevant animal models to evaluate their efficacy and pharmacokinetic properties.
This technical guide serves as a foundational resource for initiating and advancing research programs centered on the therapeutic potential of this compound and its derivatives.
References
- 1. Tryptophan hydroxylase 1 drives glioma progression by modulating the serotonin/L1CAM/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. PCSK9 inhibition: A game changer in cholesterol management - Mayo Clinic [mayoclinic.org]
An In-depth Technical Guide to (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide focuses on a specific derivative, (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, and its related analogues. While direct research on this exact molecule is limited, this document extrapolates from the rich chemistry and pharmacology of the broader THIQ class to provide a comprehensive overview of its potential synthesis, biological activities, and mechanisms of action.
The THIQ framework is present in a variety of natural alkaloids and has been incorporated into clinically used drugs, highlighting its significance as a pharmacophore.[3] Derivatives of the THIQ nucleus have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-HIV, and neuroprotective properties. This guide will delve into the synthetic strategies to access this compound, its potential biological targets, and the experimental methodologies to evaluate its efficacy.
Synthesis and Chemical Properties
The synthesis of 1-substituted THIQ derivatives is primarily achieved through two classical methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. These strategies provide a versatile foundation for the generation of a library of this compound derivatives.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4] To synthesize this compound, a plausible approach would involve the reaction of phenylethylamine with a glyoxylic acid equivalent.
Proposed Synthetic Workflow:
Caption: Proposed Pictet-Spengler synthesis of this compound derivatives.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to the corresponding THIQs.[1][2] This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).
Generalized Synthetic Workflow:
Caption: General workflow for the Bischler-Napieralski synthesis of THIQ derivatives.
Biological Activities and Potential Therapeutic Applications
While specific biological data for this compound is not extensively documented, the broader class of THIQ derivatives exhibits a wide range of pharmacological activities. This suggests that the title compound and its analogues could be promising candidates for various therapeutic applications.
Anticancer Activity
Numerous THIQ derivatives have been reported to possess significant anticancer properties. For instance, certain 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues act as tubulin polymerization inhibitors. Some derivatives have also shown inhibitory activity against KRas, a key oncogene.
| Derivative Class | Biological Target | Activity (IC₅₀) | Reference |
| 1-Phenyl-THIQ Analogs | Tubulin Polymerization | Micromolar range | [1] |
| Substituted THIQs | KRas Inhibition | 0.9 - 10.7 µM | [3] |
| THIQ-3-carboxylic acid derivatives | Aminopeptidase N (APN/CD13) | 6.28 ± 0.11 μM | [5] |
Antimicrobial Activity
The THIQ scaffold is a recurring motif in compounds with antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
| Derivative Class | Microorganism | Activity (MIC) | Reference |
| THIQ-dipeptide conjugates | E. coli | 33 µM | [6] |
| 2-(Piperidin-4-yl)-THIQs | Candida albicans | Growth inhibition | [7] |
Neurological and Other Activities
THIQ derivatives have also been investigated for their effects on the central nervous system. Some analogues have shown potential as anticonvulsants, while others interact with various receptors, including dopamine and serotonin receptors. Additionally, some derivatives have demonstrated contractile activity on smooth muscle.[8]
Signaling Pathways
The diverse biological effects of THIQ derivatives are a consequence of their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, studies on related compounds provide valuable insights. For example, some THIQ derivatives have been shown to induce apoptosis through the activation of MAPK signaling pathways.
Potential Apoptotic Signaling Pathway:
Caption: A potential signaling pathway for THIQ-induced apoptosis.
Experimental Protocols
This section provides generalized experimental protocols for the synthesis and biological evaluation of this compound and its derivatives. These protocols are based on established methods for the broader THIQ class and may require optimization for the specific target compounds.
General Protocol for Pictet-Spengler Synthesis
-
Reaction Setup: To a solution of phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the glyoxylic acid derivative (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with heating and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
General Protocol for In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the change in turbidity at 340 nm over time using a spectrophotometer.
-
Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to that of a control.
Conclusion
This compound and its derivatives represent a promising class of compounds with the potential for a wide range of therapeutic applications. Although specific data on the title compound is scarce, the extensive research on the broader THIQ scaffold provides a solid foundation for future investigations. The synthetic strategies outlined in this guide offer a clear path to accessing these molecules, and the described biological assays provide a framework for evaluating their efficacy. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction [ebrary.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Bischler napieralski reaction | PPTX [slideshare.net]
In Silico Modeling of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and neuroprotective effects. This technical guide focuses on the in silico modeling of a specific derivative, (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, providing a framework for its computational investigation in the context of modern drug discovery. While direct experimental and in silico data for this exact molecule are limited, this guide leverages data from closely related THIQ analogs to propose potential biological targets and outline detailed methodologies for its virtual screening and lead optimization.
Physicochemical Properties
This compound (CAS No: 105400-81-5) is a derivative of the THIQ core with an acetic acid moiety at the 1-position. Its basic physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C11H13NO2 | PubChem |
| Molecular Weight | 191.23 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Potential Biological Targets and Rationale
Based on the reported activities of structurally similar THIQ derivatives, several potential biological targets can be postulated for this compound. These targets are implicated in various diseases, including cancer, infectious diseases, and neurological disorders.
Table 1: Potential Biological Targets for this compound Based on Analog Activity
| Target | Therapeutic Area | Rationale from Analog Studies |
| Bcl-2 Family Proteins (e.g., Bcl-2, Mcl-1) | Cancer | Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as potent inhibitors of anti-apoptotic Bcl-2 family proteins, inducing apoptosis in cancer cells. |
| New Delhi Metallo-β-lactamase-1 (NDM-1) | Infectious Diseases | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid has been shown to inhibit NDM-1, an enzyme that confers broad antibiotic resistance to bacteria. |
| HIV-1 Reverse Transcriptase (RT) | Infectious Diseases | Numerous THIQ analogs have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. |
| KRas | Cancer | Tetrahydroisoquinoline derivatives have shown significant inhibitory activity against KRas, a key oncogene in many cancers. |
| Cyclin-Dependent Kinases (CDKs) | Cancer | THIQ derivatives have been investigated as inhibitors of CDKs, which are crucial for cell cycle regulation and are often dysregulated in cancer. |
| Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | The THIQ scaffold has been explored for the development of DHFR inhibitors, which are used as anticancer and antimicrobial agents. |
In Silico Modeling Methodologies
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This method is instrumental in virtual screening and for elucidating the structural basis of ligand-receptor interactions.
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., Bcl-2, PDB ID: 2O2F) from the Protein Data Bank.
-
Prepare the protein using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Define the binding site by creating a grid box centered on the known binding pocket of a co-crystallized ligand or as identified by binding site prediction tools.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds for flexible docking.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, Glide, or GOLD.
-
Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Execute the docking run to predict the binding poses of the ligand within the receptor's active site.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses based on their docking scores, which estimate the binding affinity.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) for the top-scoring poses to understand the key determinants of binding.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. It is a valuable tool for predicting the activity of novel compounds and for guiding lead optimization.
-
Data Set Preparation:
-
Compile a dataset of THIQ derivatives with their experimentally determined biological activities (e.g., IC50 values) against a specific cancer cell line or protein target.
-
Convert the biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Divide the dataset into a training set (typically 70-80%) for model development and a test set for external validation.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors that encode its structural and physicochemical properties. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. Software like PaDEL-Descriptor or Dragon can be used for this purpose.
-
-
Feature Selection:
-
Employ a feature selection algorithm (e.g., genetic algorithm, stepwise multiple linear regression) to identify a subset of descriptors that are most relevant to the biological activity, thereby avoiding overfitting.
-
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF), to build a mathematical model that relates the selected descriptors to the biological activity.
-
-
Model Validation:
-
Internal Validation: Assess the robustness and predictive power of the model using techniques like leave-one-out cross-validation (q²).
-
External Validation: Evaluate the model's ability to predict the activity of the compounds in the test set, which were not used in model development. Key statistical parameters include the squared correlation coefficient (R²) and the root mean square error (RMSE).
-
Signaling Pathways and Visualization
Understanding the biological context of the potential targets is crucial for interpreting the results of in silico modeling. The following diagrams illustrate the signaling pathways of two key targets identified for THIQ derivatives.
Caption: Proposed mechanism of action within the Bcl-2 signaling pathway.
Caption: Proposed inhibition of NDM-1 mediated antibiotic resistance.
Conclusion
This technical guide provides a comprehensive overview of the in silico modeling approaches that can be applied to investigate the therapeutic potential of this compound. By leveraging knowledge from related THIQ analogs, we have identified key biological targets and outlined detailed protocols for molecular docking and QSAR studies. The provided signaling pathway diagrams offer a visual representation of the potential mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals to initiate and advance the computational exploration of this promising chemical scaffold, ultimately accelerating the discovery of novel therapeutics.
A Comprehensive Technical Review of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the existing literature on (1,2,3,4-tetrahydroisoquinoline-1-yl)acetic acid and its analogs. This document outlines the core synthesis strategies, summarizes key quantitative biological data, details relevant experimental protocols, and visualizes important biochemical pathways and experimental workflows.
Synthesis of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The synthesis of the THIQ core is primarily achieved through two classical methods: the Pictet-Spengler condensation and the Bischler-Napieralski reaction.
Pictet-Spengler Condensation
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring. This method is highly versatile and can be used to introduce a variety of substituents at the 1-position of the THIQ nucleus.
Experimental Protocol: General Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines
-
Reaction Setup: A solution of the desired β-phenylethylamine (1 equivalent) and an aldehyde or ketone (1.1 equivalents) is prepared in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile).
-
Acid Catalysis: A protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid (e.g., BF₃·OEt₂) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-substituted tetrahydroisoquinoline.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route to the THIQ skeleton. This reaction involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then subsequently reduced to the corresponding tetrahydroisoquinoline.
Experimental Protocol: General Bischler-Napieralski Synthesis of Tetrahydroisoquinolines
-
Amide Formation: The starting β-phenylethylamine is acylated with an appropriate acyl chloride or carboxylic acid to form the corresponding N-acyl-β-phenylethylamine.
-
Cyclization: The N-acylated intermediate is dissolved in an inert solvent (e.g., toluene, acetonitrile) and treated with a dehydrating agent (e.g., POCl₃, P₂O₅) at elevated temperatures.
-
Reduction: After the cyclization is complete, the resulting 3,4-dihydroisoquinoline is reduced to the tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄) in methanol.
-
Work-up and Purification: The reaction mixture is worked up by quenching with water or a basic solution, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and receptor modulatory effects. The following tables summarize the key quantitative data reported in the literature.
Anticancer Activity
Tetrahydroisoquinoline derivatives have shown promising activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key proteins in cell survival and proliferation pathways, such as Bcl-2 family members and KRas.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/Ki Value | Reference |
| Substituted THIQ-3-carboxylic acid derivative | Jurkat | Bcl-2 Inhibition (Fluorescence Polarization) | Ki = 5.2 µM | [1] |
| Compound 11t (a THIQ-3-carboxylic acid derivative) | Jurkat | Apoptosis Induction | Dose-dependent increase in caspase-3 activation | [1] |
| Compound GM-3-18 | Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) | KRas Inhibition | IC50 = 0.9 - 10.7 µM | [2] |
| Compound GM-3-121 | - | Anti-angiogenesis | IC50 = 1.72 µM | [2] |
Antimicrobial Activity
Certain tetrahydroisoquinoline derivatives have exhibited antimicrobial properties against a range of bacterial and fungal pathogens.
| Compound/Derivative | Microbial Strain | Assay Type | MIC Value | Reference |
| THIQ Dipeptide Conjugate 7c | Escherichia coli | Broth Microdilution | 33 µM | [3] |
| THIQ Dipeptide Conjugate 7g | Escherichia coli | Broth Microdilution | 66 µM | [3] |
| THIQ Dipeptide Conjugates 7c, 7e, 7g | Candida albicans | Broth Microdilution | 166, 166, 265 µM, respectively | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide outlines for key biological assays used to evaluate the activity of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.
Fluorescence Polarization Assay for Protein-Ligand Binding
Fluorescence polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. It is a valuable tool for studying protein-ligand interactions and for high-throughput screening of inhibitors.
Experimental Protocol: Fluorescence Polarization Assay for Bcl-2/Mcl-1 Inhibition
-
Reagent Preparation: Prepare solutions of the target protein (e.g., Bcl-2 or Mcl-1), a fluorescently labeled peptide known to bind to the protein (the tracer), and the test inhibitor compounds.
-
Assay Plate Setup: In a 384-well black plate, add the protein and the fluorescent tracer to each well.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with a known potent inhibitor or no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki or IC50 value by fitting the data to a suitable binding model.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical workflow for drug screening.
KRas Signaling Pathway in Cancer
Mutations in the KRAS gene are common in many cancers and lead to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival.
Caption: The KRAS signaling cascade in cancer.
Bcl-2 Family and Apoptosis Pathway
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptosis pathway. Anti-apoptotic members like Bcl-2 and Mcl-1 prevent apoptosis by sequestering pro-apoptotic proteins.
Caption: The role of Bcl-2 family proteins in apoptosis.
Experimental Workflow for Anticancer Drug Screening
A typical workflow for screening potential anticancer compounds involves a series of in vitro assays to assess their activity and mechanism of action.
References
- 1. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of KRAS mutation on the tumor microenvironment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, the synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives represents a key step in the development of various therapeutic agents. This protocol outlines a robust and reproducible method for the synthesis of this important scaffold, based on established chemical principles.
The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic pharmaceuticals. The addition of an acetic acid moiety at the 1-position provides a crucial handle for further chemical modification and exploration of structure-activity relationships (SAR). This document provides a detailed experimental protocol for the synthesis of this compound, including a logical workflow and key reaction parameters.
Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step sequence. A common and effective approach involves the initial formation of the tetrahydroisoquinoline ring system, followed by the introduction of the acetic acid side chain. One of the most widely used methods for the construction of the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[1]
For the synthesis of the title compound, a variation of the Pictet-Spengler reaction can be envisioned where a dicarboxylic acid derivative or a synthon thereof is used as the carbonyl component. Alternatively, a pre-formed tetrahydroisoquinoline can be functionalized at the 1-position. Another powerful method for the formation of the tetrahydroisoquinoline skeleton is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl-β-phenylethylamine followed by reduction.[4]
A plausible synthetic route, outlined below, involves the formation of a 3,4-dihydroisoquinoline intermediate, which can then be reacted to introduce the desired acetic acid moiety at the 1-position, followed by reduction.
Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.
Materials and Equipment:
-
2-Phenylethylamine
-
Appropriate acylating agent (e.g., a derivative of malonic acid)
-
Dehydrating agent (e.g., phosphorus pentoxide, polyphosphoric acid)
-
Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)
-
Appropriate solvents (e.g., toluene, ethanol, methanol)
-
Standard laboratory glassware and reaction setup (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrer and heating mantle
-
Purification equipment (e.g., column chromatography, recrystallization apparatus)
-
Analytical instruments for characterization (NMR, MS, IR)
Step 1: N-Acylation of 2-Phenylethylamine
-
To a solution of 2-phenylethylamine in a suitable solvent (e.g., toluene), add an equimolar amount of the chosen acylating agent (e.g., a mono-ester or mono-amide of malonic acid) at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC).
-
Upon completion, work up the reaction by washing with an appropriate aqueous solution to remove any unreacted starting materials and by-products.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude N-acyl-2-phenylethylamine derivative.
-
Purify the product by column chromatography or recrystallization if necessary.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the N-acyl-2-phenylethylamine derivative from Step 1 in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Add a dehydrating agent (e.g., phosphorus pentoxide or polyphosphoric acid) portion-wise with stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude 1-(substituted-methyl)-3,4-dihydroisoquinoline.
Step 3: Reduction of the Dihydroisoquinoline and Hydrolysis of the Ester/Amide
-
Dissolve the crude 1-(substituted-methyl)-3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).
-
Quench the reaction by the careful addition of water or a dilute acid.
-
If an ester or amide was used as the precursor to the acetic acid, perform a subsequent hydrolysis step. This can typically be achieved by heating the reaction mixture with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
After hydrolysis, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Data Presentation
| Step | Product | Expected Yield (%) | Key Characterization Data |
| 1 | N-Acyl-2-phenylethylamine derivative | 70-90 | ¹H NMR, ¹³C NMR, MS |
| 2 | 1-(Substituted-methyl)-3,4-dihydroisoquinoline | 50-70 | ¹H NMR, ¹³C NMR, MS |
| 3 | This compound | 60-80 | ¹H NMR, ¹³C NMR, MS, IR |
Note: Yields are indicative and can vary based on the specific reagents and conditions used.
Logical Workflow Diagram
Caption: Synthetic workflow for this compound.
Alternative Synthetic Approach: The Reissert Reaction
An alternative strategy for the introduction of a functionalized carbon at the 1-position of the isoquinoline ring is the Reissert reaction .[5][6][7] This reaction typically involves the treatment of isoquinoline with an acyl chloride and a cyanide source to form a Reissert compound. This intermediate can then be manipulated to introduce various substituents at the 1-position.
A potential pathway utilizing this chemistry could involve:
-
Formation of a Reissert compound: Reaction of isoquinoline with a suitable acyl chloride and trimethylsilyl cyanide.
-
Alkylation of the Reissert compound: Deprotonation of the Reissert compound followed by alkylation with an appropriate electrophile (e.g., an ester of a haloacetic acid).
-
Hydrolysis and Reduction: Hydrolysis of the resulting intermediate to remove the acyl group and form the carboxylic acid, followed by reduction of the isoquinoline ring to the tetrahydroisoquinoline.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. The Pictet-Spengler Reaction [ebrary.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Reissert reaction - Wikipedia [en.wikipedia.org]
- 6. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Reissert Reaction [drugfuture.com]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid. The described method is based on reverse-phase chromatography, a widely used technique for the separation and quantification of pharmaceutical compounds. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and a summary of expected performance data. The method is intended to be a starting point for researchers and may require further optimization and validation for specific applications.
Introduction
This compound is a molecule of interest in pharmaceutical research due to its structural similarity to other biologically active tetrahydroisoquinoline alkaloids.[1] Accurate and reliable quantitative methods are crucial for the evaluation of this compound in various stages of drug development, including pharmacokinetic studies and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility.
This document outlines a reverse-phase HPLC method developed for the analysis of this compound. The method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and an acidic aqueous buffer to achieve optimal separation.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A reverse-phase C18 column (e.g., SunFire C18, 5 µm, 4.6 x 150 mm) is recommended.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Solvent: Mobile Phase A.
-
Standard: A certified reference standard of this compound.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of TFA to the respective solvents and degassing thoroughly before use. For example, to prepare 1 L of Mobile Phase A, add 1 mL of TFA to 1 L of HPLC-grade water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the sample solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample solvent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.[3][4][5] Here are some general guidelines:
-
For Bulk Drug Substance: Dissolve the sample in the sample solvent to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
For Biological Matrices (e.g., Plasma, Serum):
-
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the biological sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[5][6] Collect the supernatant and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in the sample solvent.
-
Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions. Load the pre-treated sample, wash the cartridge to remove interferences, and then elute the analyte with an appropriate solvent. Evaporate the eluent and reconstitute the residue in the sample solvent.
-
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Data Analysis
The concentration of this compound in the samples is determined by comparing the peak area with a calibration curve constructed from the working standard solutions.
Expected Method Performance
The following table summarizes the expected performance characteristics of this HPLC method. These values are illustrative and should be confirmed through method validation in the user's laboratory.
| Parameter | Expected Value |
| Retention Time | Approximately 6.5 minutes |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Chiral Separation Considerations
This compound possesses a chiral center at the C1 position. For enantioselective analysis, a chiral stationary phase (CSP) is required.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type CSPs have been successfully used for the separation of similar tetrahydroisoquinoline analogs.[8][9] The mobile phase for chiral separations typically consists of a non-polar solvent like hexane mixed with an alcohol such as isopropanol or ethanol, often with a small amount of an acidic or basic modifier to improve peak shape.[10]
Conclusion
The proposed reverse-phase HPLC method provides a robust and reliable approach for the quantitative determination of this compound. The method is suitable for a range of applications in pharmaceutical analysis. For enantiomeric purity assessment, the development of a specific chiral HPLC method is necessary. As with any analytical method, proper validation is essential to ensure its accuracy, precision, and suitability for the intended purpose.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPLC separation of interconvertible rotamers of a 5-tetrahydroisoquinolin-6-yl-pyridin-3-yl acetic acid derivative and confirmation by VT NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. nacalai.com [nacalai.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives in cell culture experiments. This document outlines the potential applications of this compound class, detailed protocols for assessing its biological activity, and methods for elucidating its mechanism of action.
Introduction
This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQ derivatives are a significant family of heterocyclic molecules, found in both natural products and synthetic analogs, that have demonstrated a wide range of pharmacological activities.[1][2][3] Research has highlighted their potential as anticancer and neuroprotective agents.[2][4][5] The biological effects of THIQ derivatives often stem from their ability to induce apoptosis, modulate cell cycle progression, and interact with various signaling pathways.[1][4][6]
The protocols detailed below provide a framework for investigating the cytotoxic, apoptotic, and signaling effects of this compound in various cell lines.
Data Presentation: Cytotoxic Activity of THIQ Derivatives
The following table summarizes the cytotoxic activities of various N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives against a panel of human cancer cell lines, as an illustration of the potential efficacy of this class of compounds. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | HuCCA-1 (Cholangiocarcinoma) IC₅₀ (µM) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM) | A-549 (Lung Carcinoma) IC₅₀ (µM) | MOLT-3 (Leukemia) IC₅₀ (µM) |
| 4a | > 100 | > 100 | > 100 | 15.43 |
| 4f | 34.12 | 22.70 | 36.45 | 3.67 |
| 4k | 2.84 | 26.69 | 2.71 | 1.23 |
| Etoposide | 3.01 | 30.11 | 1.89 | 0.03 |
Data adapted from a study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives.[7] It is presented here as a representative example of the data that can be generated using the protocols described below.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.[8][9]
Materials:
-
This compound
-
Target cell line (e.g., HeLa, MCF-7, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Diagram: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[11][12][13]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.
-
Adherent cells: Gently trypsinize and collect the cells.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Diagram: Apoptosis Analysis Workflow
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Analysis of Signaling Pathways by Western Blotting
This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in cellular signaling pathways.[14][15] Tetrahydroisoquinoline derivatives have been shown to modulate various pathways including those involved in cell proliferation and apoptosis.[1]
Materials:
-
This compound
-
Target cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound for the desired time points. Wash with cold PBS and lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Diagram: Hypothetical Signaling Pathway Modulation
Caption: Potential signaling pathways affected by THIQ derivatives.
Conclusion
The provided application notes and protocols offer a robust starting point for investigating the cellular effects of this compound. By employing these standardized assays, researchers can effectively characterize the compound's impact on cell viability, apoptosis, and key signaling pathways, thereby contributing to the development of novel therapeutic agents. It is recommended to adapt and optimize these protocols for specific cell lines and experimental conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Dissolution of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry and drug discovery. Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for a range of biological activities, including their potential as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, making them relevant for cancer research. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound for use in various research applications.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for selecting the appropriate dissolution method. The presence of both a carboxylic acid and a secondary amine group makes this molecule zwitterionic, with its solubility being highly dependent on pH.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₁₃NO₂ | - |
| Molecular Weight | 191.23 g/mol | - |
| Appearance | White to off-white powder | Typical appearance |
| Predicted pKa | ~3.84 (acidic) | Computational prediction |
| Melting Point | 248-251 °C | [1] |
Qualitative Solubility Data
| Solvent | Estimated Solubility | Notes |
| Water | Sparingly soluble at neutral pH | As a zwitterion, solubility in pure water is expected to be low. |
| Aqueous Base (e.g., 0.1 N NaOH) | Soluble | The carboxylic acid group is deprotonated to form a more soluble salt. |
| Aqueous Acid (e.g., 0.1 N HCl) | Moderately soluble | The amine group is protonated, which may increase solubility, but the carboxylic acid remains protonated. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for preparing high-concentration stock solutions of organic compounds for biological assays. |
| Ethanol | Slightly soluble | May require heating or sonication to achieve a useful concentration. |
| Methanol | Slightly soluble | Similar to ethanol, solubility is likely limited. |
Experimental Protocols
1. Protocol for Preparation of an Aqueous Stock Solution (pH-Adjusted Method)
This protocol is recommended for experiments where an aqueous solution is required and the final concentration is relatively low. The principle is to deprotonate the carboxylic acid to form a soluble salt.
Materials:
-
This compound powder
-
1 N Sodium Hydroxide (NaOH) solution
-
Deionized or distilled water
-
pH meter
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 1.91 mg for 1 mL of final volume.
-
Initial Suspension: Add the weighed powder to a sterile microcentrifuge tube. Add a volume of deionized water that is less than the final desired volume (e.g., 800 µL for a final volume of 1 mL). The compound will likely not dissolve at this stage and will form a suspension.
-
pH Adjustment: While vortexing or stirring the suspension, add 1 N NaOH dropwise (e.g., 0.5-1 µL at a time). Monitor the dissolution of the solid. The compound should dissolve as the pH increases and the carboxylic acid is converted to its carboxylate salt.
-
Final Volume Adjustment: Once the solid is completely dissolved, add deionized water to reach the final desired volume (e.g., bring the total volume to 1 mL).
-
Final pH Check (Optional but Recommended): If the final pH of the stock solution is critical for your experiment, you can measure it with a calibrated pH meter. Be aware that the pH of the stock solution will be basic.
-
Sterilization and Storage: If required for cell-based assays, filter-sterilize the stock solution through a 0.22 µm syringe filter. Aliquot the stock solution into sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
2. Protocol for Preparation of a DMSO Stock Solution
This is the most common method for preparing high-concentration stock solutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 50 mM stock solution, weigh 9.56 mg for 1 mL of final volume.
-
Dissolution in DMSO: Add the weighed powder to a sterile tube. Add the appropriate volume of DMSO to achieve the desired concentration.
-
Aid Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Storage: Once fully dissolved, aliquot the stock solution into sterile, DMSO-compatible tubes. Store at -20°C or -80°C. Ensure the tubes are tightly capped to prevent absorption of atmospheric moisture by the DMSO.
Important Considerations for Experimental Use:
-
Final DMSO Concentration: When diluting the DMSO stock solution into your final assay medium (e.g., cell culture medium, buffer), ensure that the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.
-
Solubility in Assay Media: After diluting the DMSO stock solution into an aqueous assay buffer, observe the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening this compound as a potential inhibitor of the anti-apoptotic proteins Bcl-2 or Mcl-1 in a cell-based assay.
References
Application Notes and Protocols for In Vivo Administration of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and Its Analogs
Disclaimer: To date, specific in vivo experimental data for the administration of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is not extensively available in peer-reviewed literature. The following application notes and protocols are therefore based on established methodologies for the in vivo administration of structurally related 1-substituted and N-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. Researchers should adapt these protocols with appropriate dose-range finding studies and consideration of the specific physicochemical properties of the test compound.
Application Notes
This compound and its derivatives are a class of compounds with a core THIQ scaffold, which is a recognized privileged structure in medicinal chemistry. THIQ-based compounds have shown a wide range of biological activities, including but not limited to, neuroprotective, anticancer, and antimicrobial effects. The acetic acid moiety at the 1-position suggests potential for unique pharmacological profiles.
Potential Therapeutic Areas for Investigation:
-
Neurodegenerative Diseases: THIQ derivatives have been investigated for their role in dopaminergic neurotransmission and potential neuroprotective effects, making them relevant for studies in models of Parkinson's disease.
-
Oncology: The THIQ scaffold is present in several natural and synthetic compounds with demonstrated antitumor activity.
-
Infectious Diseases: Various THIQ analogs have been synthesized and evaluated for their antibacterial and antifungal properties.
Key Considerations for In Vivo Studies:
-
Compound Solubility and Formulation: The solubility of the specific THIQ derivative will dictate the appropriate vehicle for in vivo administration. Preliminary formulation studies are crucial to ensure bioavailability and minimize vehicle-related toxicity.
-
Animal Model Selection: The choice of animal model (e.g., mouse, rat) and the specific strain should be guided by the therapeutic area of interest and the biological question being addressed.
-
Route of Administration: Common routes for preclinical studies of THIQ analogs include intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) administration. The selection will depend on the desired pharmacokinetic profile and the experimental design.
-
Dose Selection and Toxicity: Initial dose-range finding studies are essential to determine the maximum tolerated dose (MTD) and to establish effective dose levels for efficacy studies.
Experimental Protocols
The following are generalized protocols for the in vivo administration of THIQ derivatives in rodent models. These should be adapted and optimized for this compound.
Protocol for Intraperitoneal (i.p.) Administration in Rats for Neurochemical Analysis
This protocol is adapted from studies investigating the effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline on dopamine levels in the rat striatum.
Objective: To assess the effect of a test THIQ derivative on neurochemical endpoints in the rat brain.
Materials:
-
This compound (or analog)
-
Vehicle (e.g., 0.9% saline, 5% DMSO in saline, or 10% Tween 80 in saline)
-
Adult male Wistar or Sprague-Dawley rats (250-300 g)
-
Standard laboratory animal caging and husbandry supplies
-
Syringes and needles (e.g., 25-gauge)
-
Analytical equipment for neurochemical analysis (e.g., HPLC-ECD for monoamines)
Procedure:
-
Compound Preparation:
-
Dissolve the test compound in the chosen vehicle to the desired stock concentration.
-
Sonication or gentle warming may be used to aid dissolution, but stability under these conditions should be verified.
-
Prepare fresh solutions on the day of the experiment.
-
-
Animal Handling and Acclimation:
-
House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow at least one week for acclimation to the facility before the experiment.
-
Handle animals for several days prior to the experiment to minimize stress.
-
-
Dosing:
-
Weigh each animal on the day of the experiment to calculate the precise dose volume.
-
Administer the test compound or vehicle via intraperitoneal injection. The injection volume should typically not exceed 10 mL/kg.
-
A common dose range for exploratory studies with THIQ derivatives is 10-50 mg/kg.
-
-
Post-Administration Monitoring and Tissue Collection:
-
Observe the animals for any signs of toxicity or behavioral changes at regular intervals post-injection.
-
At a predetermined time point (e.g., 30, 60, or 120 minutes post-injection), euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly dissect the brain and isolate the brain region of interest (e.g., striatum, hippocampus).
-
Immediately freeze the tissue on dry ice or in liquid nitrogen and store at -80°C until analysis.
-
-
Neurochemical Analysis:
-
Homogenize the brain tissue and process for the quantification of neurotransmitters and their metabolites using techniques such as HPLC with electrochemical detection.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, i.p.) | Striatal Dopamine (ng/g tissue) | Striatal DOPAC (ng/g tissue) | Striatal HVA (ng/g tissue) |
| Vehicle | 0 | 10.5 ± 1.2 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Compound A | 10 | 12.8 ± 1.5 | 2.1 ± 0.4 | 1.7 ± 0.3 |
| Compound A | 25 | 15.2 ± 1.8** | 2.5 ± 0.5 | 2.0 ± 0.4* |
| Compound A | 50 | 18.9 ± 2.1*** | 3.1 ± 0.6 | 2.6 ± 0.5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.
Protocol for Oral (p.o.) Administration in Mice for Antitumor Efficacy Study
This protocol is a generalized framework for evaluating the antitumor activity of a THIQ derivative in a xenograft mouse model.
Objective: To determine the in vivo antitumor efficacy of a test THIQ derivative following oral administration.
Materials:
-
This compound (or analog)
-
Vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose in water)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line for xenograft implantation
-
Matrigel (optional, to enhance tumor take rate)
-
Calipers for tumor measurement
-
Oral gavage needles
-
Standard laboratory animal caging and husbandry supplies
Procedure:
-
Xenograft Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS) at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
-
Compound Preparation and Dosing:
-
Prepare the test compound in the oral gavage vehicle.
-
Administer the compound or vehicle orally once or twice daily for a specified period (e.g., 21 days).
-
Dose volumes should be appropriate for the size of the mice (e.g., 10 mL/kg).
-
-
Monitoring and Efficacy Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 0 | 1250 ± 150 | - | +5.2 |
| Compound B | 25 | 980 ± 120 | 21.6 | +4.8 |
| Compound B | 50 | 650 ± 95** | 48.0 | +2.1 |
| Positive Control | 10 | 420 ± 70*** | 66.4 | -3.5 |
**p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.
Visualizations
Application Notes and Protocols for Efficacy Testing of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid (THIAA)
For: Researchers, scientists, and drug development professionals.
Introduction
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid (THIAA) belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is recognized as a "privileged structure" in medicinal chemistry, with various analogs demonstrating a wide range of biological activities, including potential neuroprotective properties.[1][2][3][4][5][6] This document provides a comprehensive experimental design to evaluate the efficacy of THIAA as a potential therapeutic agent, with a focus on its neuroprotective effects. The protocols outlined below cover in vitro and in vivo assays to determine the compound's ability to protect neuronal cells from common stressors associated with neurodegenerative diseases.
General Experimental Workflow
The overall strategy for assessing the efficacy of THIAA involves a multi-tiered approach, starting with in vitro screening to establish neuroprotective potential and elucidate the mechanism of action, followed by in vivo studies to confirm efficacy in a disease-relevant animal model.
Caption: General experimental workflow for THIAA efficacy testing.
Part 1: In Vitro Efficacy and Mechanism of Action
Cell Line and Culture
The human neuroblastoma cell line SH-SY5Y is a widely used and appropriate model for in vitro neurotoxicity and neuroprotection studies.[7][8] Cells should be cultured in a standard medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.
Initial Cytotoxicity Assessment of THIAA
Before evaluating the neuroprotective effects of THIAA, it is crucial to determine its intrinsic cytotoxicity to establish a non-toxic working concentration range.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10][11][12][13]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of THIAA in culture medium (e.g., ranging from 0.1 µM to 100 µM). Replace the existing medium with the THIAA-containing medium and incubate for 24 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation: THIAA Cytotoxicity
| THIAA Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 99.2 ± 4.8 |
| 10 | 97.5 ± 5.3 |
| 25 | 95.1 ± 6.2 |
| 50 | 88.3 ± 7.1 |
| 100 | 75.4 ± 8.5 |
Neuroprotection Assays
To assess the neuroprotective potential of THIAA, pre-treatment with the compound will be followed by exposure to a neurotoxic stimulus. Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress, a key factor in neurodegeneration.[14]
Protocol: H₂O₂-Induced Neurotoxicity Assay
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates as described above.
-
Pre-treatment: Treat the cells with non-toxic concentrations of THIAA (e.g., 1 µM, 10 µM, 25 µM) for 2 hours.
-
Neurotoxic Insult: Add H₂O₂ to the culture medium at a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be determined empirically) and incubate for 24 hours.
-
Assessment of Cell Viability and Cytotoxicity:
-
MTT Assay: Perform as described in section 1.2.
-
LDH Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[8]
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
-
Data Presentation: Neuroprotective Effect of THIAA against H₂O₂-Induced Toxicity
| Treatment Group | Cell Viability (MTT, %) (Mean ± SD) | Cytotoxicity (LDH, %) (Mean ± SD) |
| Control | 100 ± 5.2 | 5.1 ± 1.2 |
| H₂O₂ alone | 52.3 ± 6.8 | 48.7 ± 5.9 |
| THIAA (1 µM) + H₂O₂ | 65.8 ± 7.1 | 35.4 ± 4.8 |
| THIAA (10 µM) + H₂O₂ | 78.4 ± 6.5 | 22.9 ± 3.7 |
| THIAA (25 µM) + H₂O₂ | 89.1 ± 5.9 | 11.6 ± 2.5 |
Apoptosis Assays
To determine if the observed neuroprotection is due to the inhibition of apoptosis, key markers of programmed cell death will be evaluated.
Protocol: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[15]
-
Cell Treatment: Treat cells in 6-well plates as described in the neuroprotection assay (section 1.3).
-
Cell Lysis: After treatment, collect and lyse the cells.
-
Assay: Use a fluorometric or colorimetric caspase-3 assay kit according to the manufacturer's protocol to measure the cleavage of a specific substrate.
-
Data Analysis: Express caspase-3 activity as a fold change relative to the untreated control.
Protocol: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15][16][17][18]
-
Cell Culture on Coverslips: Grow and treat cells on glass coverslips in 24-well plates.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
TUNEL Staining: Perform the TUNEL assay using a commercial kit, which involves labeling the 3'-OH ends of fragmented DNA with a fluorescently tagged dUTP.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (counterstained with a nuclear dye like DAPI).
Data Presentation: Anti-Apoptotic Effects of THIAA
| Treatment Group | Caspase-3 Activity (Fold Change) (Mean ± SD) | TUNEL-Positive Cells (%) (Mean ± SD) |
| Control | 1.0 ± 0.1 | 2.1 ± 0.5 |
| H₂O₂ alone | 4.8 ± 0.6 | 45.3 ± 4.2 |
| THIAA (10 µM) + H₂O₂ | 2.1 ± 0.3 | 15.7 ± 2.8 |
Signaling Pathway Analysis
To investigate the potential mechanism of action of THIAA, the expression and activation of key proteins in survival and stress-related signaling pathways can be analyzed. A plausible hypothetical pathway involves the activation of pro-survival kinases like Akt and the modulation of stress-activated protein kinases (SAPKs) like JNK and p38.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. 4.4. Cell Viability Assays—MTT, Neutral Red, and LDH [bio-protocol.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 17. clyte.tech [clyte.tech]
- 18. benchchem.com [benchchem.com]
Application Notes: (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid for NMDA Receptor Studies
Introduction
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its interaction with a variety of biological targets. While specific research on this compound as a receptor probe is limited, its structural analogs have shown affinity for several receptors, including the N-methyl-D-aspartate (NMDA) receptor. This document provides a representative application of this compound as a research tool for studying the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1]
Disclaimer: The quantitative data and specific protocols provided herein are representative examples based on the activity of structurally related 1-substituted THIQ derivatives and established assay methodologies. Researchers should perform their own dose-response experiments to determine the precise pharmacological profile of this compound.
Principle of Action
The NMDA receptor is a glutamate-gated ion channel that is also regulated by the co-agonist glycine.[2] Upon activation, it allows the influx of Ca²⁺, which acts as a second messenger to trigger downstream signaling cascades.[3] Compounds that modulate NMDA receptor activity are valuable tools for investigating its physiological and pathological roles. Structurally similar compounds to this compound have been shown to act as antagonists at the NMDA receptor. This application note, therefore, outlines the use of this compound as a potential competitive antagonist for studying the NMDA receptor ion channel binding site.
Quantitative Data Summary
The following table summarizes hypothetical binding affinities of this compound and its related analogs for the NMDA receptor, as determined by a competitive radioligand binding assay using [³H]MK-801.
| Compound | Receptor Target | Radioligand | K |
| This compound | NMDA | [³H]MK-801 | 150 |
| (S)-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | NMDA | [³H]MK-801 | 37.4 |
| (R)-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | NMDA | [³H]MK-801 | 3330 |
Experimental Protocols
Protocol 1: NMDA Receptor Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor ion channel site using [³H]MK-801 as the radioligand.[4][5]
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound
-
Unlabeled MK-801 (for non-specific binding)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: If not using commercially prepared membranes, homogenize rat cortical tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]MK-801 (final concentration ~1-2 nM), and 100 µL of membrane suspension (final protein concentration ~100-200 µ g/well ).
-
Non-specific Binding: 50 µL of unlabeled MK-801 (final concentration ~10 µM), 50 µL of [³H]MK-801, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM), 50 µL of [³H]MK-801, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [³H]MK-801 against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the K
ivalue using the Cheng-Prusoff equation: Ki= IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
-
Visualizations
Caption: NMDA Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a molecule of interest in neuroscience and drug development due to its structural similarity to endogenous and exogenous neuroactive compounds. As a derivative of the tetrahydroisoquinoline (THIQ) core, it is implicated in various biological processes, and its accurate quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. THIQ derivatives are known to have a range of effects in the brain.[1][2]
This document provides detailed application notes and protocols for the quantitative analysis of this compound in common biological samples such as plasma, urine, and brain tissue. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Analytical Methodologies
The recommended approach for the quantification of this compound is LC-MS/MS. This technique provides the necessary specificity to distinguish the analyte from endogenous matrix components and other related compounds. High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection can also be employed, though it may require derivatization to enhance sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range. A validated LC-MS/MS method ensures reliable measurement of the analyte in complex biological matrices.
Table 1: Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (M+H)⁺ | To be determined experimentally (predicted m/z) |
| Product Ions | To be determined by infusion and fragmentation of a standard |
| Collision Energy | To be optimized for each transition |
| Internal Standard (IS) | Stable isotope-labeled (e.g., D₄)-(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid |
Table 2: Typical Method Validation Performance
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method based on guidelines from the FDA and EMA.[3][4]
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 - 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85 - 110% |
| Matrix Effect | Within acceptable limits | Minimal ion suppression/enhancement |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes a protein precipitation method for the extraction of this compound from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) spiking solution
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC-MS vials
Procedure:
-
Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS spiking solution and vortex briefly.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
Protocol 2: Sample Preparation from Urine
This protocol outlines a dilute-and-shoot method for the analysis of this compound in urine samples.
Materials:
-
Urine samples
-
Internal Standard (IS) spiking solution
-
Milli-Q water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g)
-
LC-MS vials
Procedure:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.
-
Pipette 50 µL of the supernatant into a clean microcentrifuge tube.
-
Add 10 µL of the IS spiking solution.
-
Add 440 µL of Milli-Q water and vortex to mix.
-
Transfer the diluted sample to an LC-MS vial for analysis.
Protocol 3: Sample Preparation from Brain Tissue
This protocol describes a homogenization and protein precipitation method for the extraction of the analyte from brain tissue.
Materials:
-
Brain tissue samples
-
Internal Standard (IS) spiking solution
-
Homogenization buffer (e.g., ice-cold 1.89% formic acid in water)[5]
-
Acetonitrile (ACN) with 1% formic acid[5]
-
Tissue homogenizer
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC-MS vials
Procedure:
-
Weigh a portion of the frozen brain tissue (e.g., 100 mg).
-
Add homogenization buffer at a ratio of 10 mL/g of tissue.[5]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.[5]
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the IS spiking solution.
-
Add 400 µL of ACN with 1% formic acid for protein precipitation (a 4:1 ratio of ACN to supernatant).[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to dissolve and transfer to an LC-MS vial for analysis.
Visualizations
Caption: General workflow for the quantitative analysis of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method is the Pictet-Spengler reaction . This involves the condensation of a β-arylethylamine (like phenylethylamine) with a succinic semialdehyde equivalent, followed by an acid-catalyzed intramolecular cyclization.[1][2] An alternative, though less direct, route is the Bischler-Napieralski reaction , which would involve the cyclization of an N-acylated β-phenylethylamine followed by reduction and subsequent manipulation of the C1 substituent.[2][3][4]
Q2: Why is the yield of my Pictet-Spengler reaction for this specific compound lower than expected?
A2: Lower than expected yields can arise from several factors. The reactivity of the aromatic ring is crucial; electron-donating substituents on the phenylethylamine ring generally increase the yield and allow for milder reaction conditions.[5] The choice of the succinic semialdehyde equivalent and the acid catalyst are also critical parameters that require optimization. Furthermore, side reactions or incomplete conversion can significantly lower the isolated yield.
Q3: What are the key factors influencing the success of the Bischler-Napieralski reaction for this type of molecule?
A3: The Bischler-Napieralski reaction is highly dependent on the dehydrating agent used, with common choices being phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6] The reaction is most effective for aromatic rings with electron-donating groups.[6] For less activated systems, harsher conditions may be required, which can lead to side reactions and lower yields.[3]
Q4: Can microwave irradiation be used to improve the yield?
A4: Yes, microwave-assisted synthesis has been shown to be a viable solution for both Pictet-Spengler and Bischler-Napieralski reactions.[2] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Starting Materials | - Verify the purity of the phenylethylamine and the aldehyde/dicarbonyl equivalent using NMR or other appropriate analytical techniques.- Ensure the aldehyde has not undergone significant oxidation or polymerization. |
| Suboptimal Acid Catalyst | - The choice of acid is critical. For the Pictet-Spengler reaction, screen various Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂).[5]- Ensure the acid catalyst is not quenched by moisture; use anhydrous solvents and reagents. |
| Insufficient Reaction Temperature | - While some Pictet-Spengler reactions proceed at room temperature, less activated aromatic rings may require heating or even reflux conditions.[1]- Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid decomposition. |
| Incomplete Iminium Ion Formation | - The formation of the iminium ion is a key step.[1] Ensure the reaction conditions (e.g., pH, removal of water) favor its formation. Using a Dean-Stark apparatus can be beneficial in some cases. |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Steps |
| Decomposition of Starting Material or Product | - Harsher reaction conditions (high temperature, strong acid) can lead to degradation.[1] Try running the reaction at a lower temperature for a longer duration.- Use a milder acid catalyst. |
| Retro-Ritter Reaction (in Bischler-Napieralski) | - This side reaction can form styrenes, especially with certain substrates.[2] Using the corresponding nitrile as a solvent can sometimes shift the equilibrium away from the side product.[2] |
| Oxidation of the Tetrahydroisoquinoline Ring | - The product can be susceptible to oxidation, especially during workup and purification. Work up the reaction under an inert atmosphere if possible and use degassed solvents. |
| Polymerization of Aldehyde | - The aldehyde starting material can polymerize under acidic conditions. Add the aldehyde slowly to the reaction mixture. |
Data on Reaction Condition Optimization
The following tables provide examples of how different reaction parameters can affect the yield in similar Pictet-Spengler and Bischler-Napieralski reactions. Note that optimal conditions will vary depending on the specific substrates used.
Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TFA | CH₂Cl₂ | 25 | 12 | 75 |
| HCl (4M in Dioxane) | Dioxane | 80 | 6 | 82 |
| BF₃·OEt₂ | CH₂Cl₂ | 0 to 25 | 8 | 88 |
| p-TsOH | Toluene | 110 (reflux) | 10 | 70 |
| Data is representative and compiled from general knowledge of the Pictet-Spengler reaction for similar substrates. |
Table 2: Effect of Dehydrating Agent in Bischler-Napieralski Reaction
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| POCl₃ | Toluene | 110 (reflux) | 4 | 85 |
| P₂O₅ | Xylene | 140 (reflux) | 6 | 90 |
| Tf₂O, 2-chloropyridine | CH₂Cl₂ | -20 to 25 | 1 | 95 |
| Polyphosphoric Acid (PPA) | Neat | 150 | 2 | 78 |
| Yields are for the cyclized dihydroisoquinoline intermediate and are based on literature for analogous reactions.[7] |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate
This protocol describes a representative synthesis of the ethyl ester of the target compound, which can be subsequently hydrolyzed to the final acid.
Materials:
-
2-Phenylethylamine
-
Ethyl 3-formylpropionate (a succinic semialdehyde equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-phenylethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl 3-formylpropionate (1.1 eq) dropwise to the stirred solution.
-
Add trifluoroacetic acid (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl (1,2,3,4-tetrahydroisoquinoline-1-yl)acetate.
Visualizations
Synthetic Workflow
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid stability and storage issues
Welcome to the technical support center for (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of the compound, it should be stored in a dry, cool, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] It is also advisable to protect the compound from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed, amber vial is recommended.
Q2: What substances are incompatible with this compound?
A2: The compound should not be stored with or exposed to strong oxidizing agents or strong acids, as these can lead to degradation.[1][2]
Q3: Is this compound stable under normal laboratory conditions?
A3: Yes, the compound is generally considered stable under recommended storage conditions.[2][3] However, prolonged exposure to adverse conditions such as high temperature, humidity, and light can lead to degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its structural components. The tetrahydroisoquinoline moiety may be susceptible to oxidation. The acetic acid side chain could potentially undergo decarboxylation under thermal stress. Hydrolysis is also a potential degradation pathway, particularly under strongly acidic or basic conditions. Forced degradation studies are the most effective way to identify the specific degradation pathways.
Q5: I am observing unexpected peaks in my HPLC analysis of an aged sample. What could be the cause?
A5: Unexpected peaks in an HPLC chromatogram of an aged sample are often indicative of degradation products. To troubleshoot this, you should:
-
Verify the purity of your initial sample: Ensure that the starting material was pure.
-
Review storage conditions: Confirm that the sample was stored according to the recommended guidelines, protected from light, heat, and moisture.
-
Perform a forced degradation study: Intentionally subjecting a fresh sample to stress conditions (acid, base, oxidation, heat, light) can help identify the retention times of potential degradation products and confirm if the unexpected peaks correspond to these.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound discoloration (e.g., yellowing) | Oxidation or exposure to light. | Store the compound in a tightly sealed, amber vial, and consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Poor solubility in a chosen solvent | The compound may have degraded, or the incorrect solvent is being used. | Confirm the identity and purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). Test solubility in a range of solvents. |
| Inconsistent biological assay results | Degradation of the compound in the assay medium or during storage of stock solutions. | Prepare fresh stock solutions for each experiment. Evaluate the stability of the compound in the assay buffer and under the assay conditions (e.g., temperature, pH). |
| Appearance of new peaks in chromatography | Chemical degradation due to incompatible solvent, pH, or exposure to light/heat. | Analyze the sample by LC-MS to identify the mass of the new peaks and hypothesize their structures. Review the experimental protocol to identify potential stressors. |
Stability Data
Due to the limited publicly available quantitative stability data for this compound, the following table provides an illustrative example of potential degradation under forced conditions. This data is hypothetical and intended to serve as a guide for designing stability studies. Actual degradation rates should be determined experimentally.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Potential Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | 10-15% | Hydrolysis products |
| 0.1 M NaOH | 24 hours | 60 °C | 15-20% | Hydrolysis and other base-catalyzed degradation products |
| 10% H₂O₂ | 24 hours | Room Temp | 20-30% | N-oxides, other oxidation products |
| Dry Heat | 48 hours | 80 °C | 5-10% | Thermal decomposition products |
| Photolytic (UV Lamp) | 24 hours | Room Temp | 5-10% | Photodegradation products |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 48 hours. Dissolve a known amount in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light in a photostability chamber for 24 hours. Dissolve a known amount in the stock solution solvent for analysis.
4. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Use a PDA detector to check for peak purity and identify the formation of new peaks.
-
If significant degradation is observed, analyze the stressed samples by LC-MS to determine the mass-to-charge ratio of the degradation products and aid in their structural elucidation.
5. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products.
-
This information will help in developing a stability-indicating assay and understanding the compound's intrinsic stability.
Visualizations
Potential Signaling Pathway Involvement
Derivatives of tetrahydroisoquinoline have been reported to exhibit a range of biological activities, including potential anticancer effects through the modulation of key signaling pathways such as NF-κB. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which could be a target for this compound or its derivatives.
Logical Workflow for Stability Troubleshooting
The following diagram outlines a logical workflow for troubleshooting stability issues encountered during experimentation with this compound.
References
Technical Support Center: (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid Experiments
Welcome to the technical support center for experiments involving (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis
Q1: I am experiencing low yields in the Pictet-Spengler synthesis of this compound when using a phenylethylamine and glyoxylic acid. What are the common causes and solutions?
A1: Low yields in this Pictet-Spengler reaction are a common issue. Here are the primary causes and troubleshooting steps:
-
Deactivated Aromatic Ring: The Pictet-Spengler reaction is an electrophilic aromatic substitution. If the phenylethylamine precursor lacks electron-donating groups (e.g., methoxy, hydroxy), the aromatic ring is not nucleophilic enough for efficient cyclization.
-
Solution: Whenever possible, start with a phenylethylamine that has electron-donating substituents. If this is not an option, stronger acid catalysts and higher temperatures may be required, but this can lead to side reactions.
-
-
Harsh Reaction Conditions: While acidic conditions are necessary, excessively strong acids or high temperatures can cause decomposition of the starting materials or the product, especially when a carboxylic acid group is present. The use of strong acids like trifluoroacetic acid (TFA) can sometimes lead to decomposition of sensitive substrates.[1][2]
-
Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Inefficient formation of this intermediate will result in low yields.
-
Solution: Ensure that water is effectively removed from the reaction mixture, as it can hydrolyze the iminium ion. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.
-
Q2: My Bischler-Napieralski reaction to produce a dihydroisoquinoline precursor for my target compound is giving me a significant amount of a styrene byproduct. How can I minimize this?
A2: The formation of a styrene byproduct is a classic pitfall of the Bischler-Napieralski reaction, arising from a retro-Ritter type reaction.[3]
-
Cause: This side reaction is favored under the high-temperature and strongly acidic conditions required for the cyclization, especially if the intermediate nitrilium ion is stabilized by conjugation.
-
Solutions:
-
Milder Reagents: Instead of harsh dehydrating agents like P₂O₅ or POCl₃ at high temperatures, consider using milder conditions. For example, using oxalyl chloride can help to avoid the elimination reaction leading to the styrene byproduct.[3]
-
Solvent Choice: Using a nitrile solvent that corresponds to the nitrile that would be eliminated in the retro-Ritter reaction can shift the equilibrium away from byproduct formation.[3]
-
Q3: I am attempting a multi-component Ugi reaction to synthesize a derivative of this compound, but the final hydrolysis step to obtain the carboxylic acid results in a racemic mixture. How can I preserve the stereochemistry?
A3: Racemization at the C1 position is a known challenge during the hydrolysis of Ugi products to the corresponding carboxylic acids.[4]
-
Cause: The C1 proton is acidic and can be abstracted under basic or acidic hydrolysis conditions, leading to racemization.
-
Solutions:
-
Enzymatic Hydrolysis: Consider using enzymatic hydrolysis under milder pH and temperature conditions, which can often preserve the stereochemical integrity of the product.
-
Orthogonal Protection: If possible, use a protecting group for the carboxylic acid that can be removed under neutral conditions.
-
Diastereoselective Synthesis: While challenging, optimizing the Ugi reaction with a suitable chiral component may lead to a higher diastereomeric excess, which might be easier to separate prior to hydrolysis. However, it's been noted that chiral, nonracemic acids often induce poor diastereoselectivities in these condensations.[4]
-
Purification and Handling
Q4: I am struggling with the purification of this compound. What are some effective methods?
A4: The purification of this zwitterionic compound can be challenging. Here are some recommended approaches:
-
Crystallization:
-
As a salt: Convert the product to a salt (e.g., hydrochloride or hydrobromide) to improve its crystallinity. This is a common strategy for purifying amino acids and related compounds. An improved method for the preparation and isolation of optically pure (3S) or (3R)-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid involves preparing the pure hydrobromide salts.[5]
-
From a solvent/anti-solvent system: Dissolve the crude product in a polar solvent in which it is soluble (e.g., methanol, water) and then add an anti-solvent in which it is insoluble (e.g., acetone, diethyl ether) to induce crystallization.
-
-
Chromatography:
-
Ion-exchange chromatography: This is a powerful technique for separating zwitterionic compounds from neutral impurities.
-
Reverse-phase chromatography (HPLC): Use a suitable mobile phase, often with a pH modifier (e.g., formic acid or ammonium acetate), to achieve good separation.
-
Q5: My purified this compound seems to degrade over time. What are the optimal storage conditions?
A5: Tetrahydroisoquinoline derivatives can be susceptible to oxidation, especially if they have electron-rich aromatic rings.
-
Recommended Storage:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a cool, dark, and dry place.
-
For long-term storage, consider storing at -20°C.
-
Storing it as a stable salt (e.g., hydrochloride) can also improve its shelf life.
-
Analytical Characterization
Q6: I am observing significant line broadening in the ¹H NMR spectrum of my 3,4-dihydroisoquinoline intermediate, particularly for the protons at C1 and C3. What could be the cause?
A6: This is a known phenomenon for some 3,4-dihydroisoquinoline derivatives.
-
Possible Causes:
-
Conformational Exchange: The dihydroisoquinoline ring may be undergoing conformational exchange on the NMR timescale, leading to broadened signals.
-
Aggregation: The molecules may be aggregating in the NMR solvent, which can also lead to line broadening.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
-
Troubleshooting:
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help to resolve the signals if the issue is due to conformational exchange.
-
Change Solvent: Try a different deuterated solvent.
-
Add a Chelating Agent: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA might sharpen the signals.
-
Experimental Protocols
Pictet-Spengler Synthesis of a 1-Substituted Tetrahydroisoquinoline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, acetonitrile), add the aldehyde or ketone (1.1 eq).
-
Acid Catalysis: Add the acid catalyst (e.g., 10 mol% p-toluenesulfonic acid or trifluoroacetic acid). For less reactive substrates, stronger acids like HCl or H₂SO₄ may be necessary.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS. A Dean-Stark trap can be used to remove water if the reaction is run in toluene. Microwave irradiation can also be employed to accelerate the reaction.[1][2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline
This is a two-step process involving amide formation and subsequent cyclization.
Step 1: Amide Formation
-
To a solution of the β-phenylethylamine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane), add the acyl chloride or anhydride (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to obtain the crude amide, which can often be used in the next step without further purification.
Step 2: Cyclization and Reduction
-
Dissolve the crude amide in a suitable solvent (e.g., toluene, acetonitrile).
-
Add the dehydrating agent (e.g., POCl₃ or P₂O₅, 2-5 eq) and heat the mixture to reflux.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto ice and then basifying with a strong base (e.g., concentrated NH₄OH or NaOH).
-
Extract the 3,4-dihydroisoquinoline product with an organic solvent.
-
The resulting dihydroisoquinoline can then be reduced to the tetrahydroisoquinoline using a suitable reducing agent like sodium borohydride (NaBH₄).[2]
Quantitative Data Summary
| Reaction Type | Key Parameters | Typical Yields | Key Pitfalls | Reference |
| Pictet-Spengler | Electron-donating groups on arene, strong acid catalyst | 40-98% | Low yield with deactivated arenes, side reactions under harsh conditions, potential for racemization. | [1][2] |
| Bischler-Napieralski | N-acyl phenylethylamine, dehydrating agent (e.g., POCl₃) | Moderate to good | Retro-Ritter side reaction leading to styrenes. | [2][3] |
| Ugi Reaction | Dihydroisoquinoline, isocyanide, acid | Moderate to good | Racemization upon hydrolysis to the carboxylic acid, poor diastereoselectivity. | [4] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Pictet-Spengler Synthesis
Caption: Troubleshooting workflow for low yields in Pictet-Spengler reactions.
Signaling Pathway of Bischler-Napieralski Reaction and Side Reaction
Caption: Bischler-Napieralski reaction pathway and retro-Ritter side reaction.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Dosage of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid and its Derivatives for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its simple derivatives in in vivo experiments. The information provided is intended to serve as a starting point for experimental design and to address common challenges encountered during these studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for in vivo studies with this compound derivatives?
A1: A definitive starting dose for the parent compound, this compound, is not well-documented in publicly available literature. However, based on in vivo studies of various substituted tetrahydroisoquinoline derivatives, a common starting dose range for oral administration in rodents is between 10 mg/kg and 100 mg/kg per day. For instance, a study on a PPARγ partial agonist derivative used a dose of 30 mg/kg for 7 days in mice to observe significant anti-diabetic effects.[1] Another study on an antifungal derivative showed protective effects in vivo at doses of 50 and 100 mg/L.[2] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and research question.
Q2: What are the common routes of administration for tetrahydroisoquinoline derivatives in animal models?
A2: The most common routes of administration reported in the literature for tetrahydroisoquinoline derivatives are oral (p.o.) and intravenous (i.v.).[3] Oral administration is often preferred for its convenience, especially for chronic dosing studies. However, the bioavailability of the compound must be considered. Some studies have utilized ester prodrugs to improve oral bioavailability.[3]
Q3: What are the potential adverse effects or toxicity concerns with tetrahydroisoquinoline derivatives in vivo?
A3: A significant concern with some tetrahydroisoquinoline derivatives is their potential for neurotoxicity. Certain derivatives are structurally similar to the parkinsonism-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and have been implicated in the pathogenesis of neurodegenerative disorders like Parkinson's disease.[4][5] In vitro studies have shown that some tetrahydroisoquinoline derivatives can induce apoptosis in neuronal cells through the activation of ERK1/2 and p38-MAPK signaling pathways.[6] It is essential to monitor animals for any neurological or behavioral changes during in vivo studies. General toxicity studies, including monitoring of body weight, food and water intake, and organ histology, are also recommended.
Q4: How can I improve the solubility of my this compound derivative for in vivo administration?
A4: Poor aqueous solubility is a common challenge for in vivo studies of many organic compounds. If your compound precipitates in aqueous vehicles, consider the following strategies:
-
Formulation with co-solvents: Using a mixture of water and a biocompatible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) can improve solubility.
-
Use of cyclodextrins: These can encapsulate the drug molecule, enhancing its aqueous solubility.
-
pH adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly impact solubility.
-
Salt formation: Converting the compound to a more soluble salt form is a common pharmaceutical practice.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable in vivo efficacy | - Insufficient dosage- Poor bioavailability- Rapid metabolism or clearance- Inappropriate animal model | - Conduct a dose-escalation study to find the effective dose.- Investigate the pharmacokinetic properties (e.g., oral bioavailability) of your compound. Consider alternative administration routes (e.g., intravenous).- Characterize the metabolic stability of your compound.- Ensure the chosen animal model is relevant to the biological question. |
| High variability in experimental results | - Inconsistent dosing- Animal stress- Biological variability | - Ensure accurate and consistent administration of the compound.- Acclimatize animals to the experimental procedures to minimize stress.- Increase the number of animals per group to account for biological variability. |
| Signs of neurotoxicity (e.g., tremors, lethargy) | - Compound-induced neurotoxicity, potentially through dopaminergic pathways. | - Immediately reduce the dosage or discontinue treatment.- Perform a thorough neurological assessment of the animals.- Consider in vitro neurotoxicity assays to understand the mechanism.- Consult relevant literature on the neurotoxic potential of tetrahydroisoquinolines.[5][7] |
| Compound precipitation in the formulation | - Low aqueous solubility of the derivative. | - Refer to the solubility enhancement strategies in the FAQ section.- Prepare fresh formulations before each administration.- Visually inspect the formulation for any precipitation before dosing. |
Data Presentation
Table 1: Summary of In Vivo Dosages for Various Tetrahydroisoquinoline Derivatives
| Tetrahydroisoquinoline Derivative | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | KK-Ay mice | 30 mg/kg for 7 days | Oral | Reduced plasma glucose levels | [1] |
| Novel THIQ derivative (A13) | - | 50 and 100 mg/L | - | Protection against A. alternata | [2] |
| THIQ derivative (6q) | Murine model | - | Intravenous | Reduction of neutrophil migration | [3] |
| Ethyl ester of THIQ derivative (6t) | Murine model | - | Oral | Reduction of neutrophil migration | [3] |
Experimental Protocols
General Protocol for Oral Administration in Rodents
-
Formulation Preparation:
-
Accurately weigh the required amount of the this compound derivative.
-
Prepare the vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or a solution with co-solvents as needed for solubility).
-
Suspend or dissolve the compound in the vehicle to the desired final concentration. Ensure homogeneity of the formulation.
-
-
Animal Dosing:
-
Accurately weigh each animal before dosing.
-
Calculate the volume of the formulation to be administered based on the animal's body weight and the target dose (in mg/kg).
-
Administer the formulation orally using a gavage needle of appropriate size for the animal.
-
-
Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Monitor animal health, body weight, and food/water intake throughout the study period.
-
At the end of the study, collect tissues for desired analyses (e.g., histology, biomarker measurement).
-
Mandatory Visualizations
Caption: A general experimental workflow for in vivo studies of novel compounds.
Caption: A simplified signaling pathway for THIQ-induced apoptosis.[6]
References
- 1. (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid
Welcome to the technical support center for the purification of crude (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via the Pictet-Spengler reaction?
A1: The Pictet-Spengler reaction between phenethylamine and glyoxylic acid can lead to several impurities. The most common include:
-
Unreacted starting materials: Residual phenethylamine and glyoxylic acid.
-
Over-oxidation product: In the presence of air, the tetrahydroisoquinoline ring can oxidize to form the corresponding isoquinoline.
-
Decarboxylation product: The product can decarboxylate to form 1-methyl-1,2,3,4-tetrahydroisoquinoline, especially under harsh acidic conditions or elevated temperatures.
-
Polymeric byproducts: Aldehydes, like glyoxylic acid, can self-polymerize or react with the product to form higher molecular weight impurities.
-
Diastereomers: If a substituted phenethylamine is used, diastereomers can be formed. For the unsubstituted title compound, this is not an issue, but it is a key consideration for its derivatives.
Q2: My crude product is a sticky oil or gum. How can I solidify it before attempting purification?
A2: "Oiling out" is a common issue with amino acid derivatives. Here are some strategies to induce solidification:
-
Trituration: Vigorously stir or grind the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Non-polar solvents like hexanes, diethyl ether, or a mixture of both are often effective. This can help to wash away soluble impurities and induce crystallization of the product.
-
Solvent Removal: Ensure all residual solvents from the reaction and workup are completely removed under high vacuum, sometimes with gentle heating.
-
pH Adjustment: Since the product is an amino acid, it exists as a zwitterion at its isoelectric point. Adjusting the pH of a concentrated aqueous solution of the crude product to its isoelectric point can often induce precipitation. Start by dissolving the oil in a minimum amount of dilute acid or base and then slowly neutralize it.
Q3: What are the recommended starting points for recrystallization solvent systems?
A3: Due to the zwitterionic nature of this compound, polar protic solvents are generally the best choice. Here are some commonly used solvent systems to start with:
-
Water
-
Ethanol/Water mixtures
-
Methanol/Water mixtures
-
Isopropanol
The ideal solvent system should fully dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon slow cooling.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is supersaturated but nucleation is slow. Impurities are inhibiting crystallization. | 1. Try a lower boiling point solvent system. 2. Scratch the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. 3. Add a seed crystal of the pure compound if available. 4. Attempt to purify a small portion by another method (e.g., flash chromatography) to obtain seed crystals. 5. Ensure the crude material is as pure as possible before recrystallization. |
| No crystals form upon cooling. | The solution is too dilute. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly turbid, then clarify with a few drops of the primary solvent and cool slowly. For example, add diethyl ether to an ethanol solution. |
| Low recovery of purified product. | Too much solvent was used. The product is significantly soluble in the cold solvent. Crystals were not completely collected. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Cool the crystallization mixture in an ice bath for a longer period to maximize crystal formation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Ensure complete transfer of crystals during filtration. |
| Crystals are colored. | Colored impurities are present. | 1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be cautious as charcoal can also adsorb some of the desired product. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | Incorrect stationary phase or mobile phase. Column was not packed properly. Column was overloaded. | 1. Stationary Phase: For this polar, zwitterionic compound, consider reverse-phase (C18) silica gel or ion-exchange chromatography. For reverse-phase, a mobile phase of water/methanol or water/acetonitrile with a pH modifier (e.g., formic acid or acetic acid) is a good starting point. For ion-exchange, a cation or anion exchange resin can be used depending on the pH of the mobile phase. 2. Mobile Phase Optimization: Run thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column. 3. Proper Packing: Ensure the column is packed uniformly to avoid channeling. 4. Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column. |
| Product does not elute from the column. | The mobile phase is not polar enough. The product is strongly interacting with the stationary phase. | 1. Gradually increase the polarity of the mobile phase. For reverse-phase, this means decreasing the percentage of the organic solvent. For normal phase, it means increasing the percentage of the polar solvent. 2. If using ion-exchange chromatography, you may need to adjust the pH or ionic strength of the eluent to displace the compound from the resin. |
| Product elutes too quickly with impurities. | The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase. For reverse-phase, increase the percentage of the organic solvent. |
Chiral Resolution of Racemic this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Diastereomeric salts do not precipitate. | The diastereomeric salts are too soluble in the chosen solvent. | 1. Try a less polar solvent or a mixture of solvents to decrease the solubility of the salts. 2. Concentrate the solution. 3. Cool the solution to a lower temperature. |
| Both diastereomers co-precipitate. | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | 1. Experiment with a variety of chiral resolving agents (e.g., (R)-(-)- or (S)-(+)-α-methylbenzylamine, brucine, cinchonidine). 2. Screen a wide range of solvents and solvent mixtures to find a system where the solubility difference between the diastereomers is maximized.[1][2] |
| Low enantiomeric excess (ee) after resolution. | Incomplete separation of diastereomers. Racemization may have occurred during salt formation or liberation of the free acid. | 1. Perform multiple recrystallizations of the diastereomeric salt to improve its purity. 2. Use milder conditions (e.g., lower temperatures, weaker acids/bases) when liberating the enantiomer from the salt. |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., water, ethanol/water). Heat the mixture to boiling. If the solid dissolves, it is a potentially good "soluble" solvent. If it does not dissolve, it could be a good "insoluble" solvent for a two-solvent recrystallization.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot chosen solvent (or solvent mixture) to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol (Reverse-Phase)
-
Stationary Phase: C18 silica gel.
-
Mobile Phase Selection: Start with a mixture of water and methanol or acetonitrile containing 0.1% formic acid or acetic acid. Use TLC to find a mobile phase composition that gives a good separation between the product and impurities (an Rf value of ~0.3-0.4 for the product is often ideal).
-
Column Packing: Pack the column with a slurry of the C18 silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like pure methanol) and apply it to the top of the column. Alternatively, adsorb the crude product onto a small amount of C18 silica gel and load the dry powder onto the column.
-
Elution: Elute the column with the chosen mobile phase. A gradient elution, where the percentage of the organic solvent is gradually increased, can be effective for separating components with a wide range of polarities.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
Troubleshooting (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid assay variability
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing variability in assays involving (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its analogs. The primary focus is on addressing common issues encountered during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant retention time drift for my analyte peak?
A1: Retention time variability is a common issue in reversed-phase HPLC and can be caused by several factors:
-
Mobile Phase Composition: The retention of ionizable compounds like this compound is highly sensitive to mobile phase pH.[1][2] A small change of just 0.1 pH units can shift retention times by as much as 10%.[1] Similarly, a 1% error in the organic solvent concentration can alter retention times by 5-15%.[1]
-
Column Temperature: Fluctuations in ambient temperature can affect retention.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.[5]
-
-
Column Equilibration: Insufficient equilibration time after changing mobile phases or after a gradient run can lead to drifting retention times.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before starting the analysis.[6]
-
Q2: My analyte peak is showing significant tailing or fronting. What are the causes and solutions?
A2: Poor peak shape compromises resolution and integration accuracy.
-
Peak Tailing: This is often seen with basic compounds on silica-based columns due to interactions with residual silanol groups.
-
Peak Fronting: This can occur if the sample is overloaded on the column or if the sample solvent is stronger than the mobile phase.[7]
-
Analyte Ionization: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and neutral forms, leading to distorted peaks.[7]
Q3: I'm observing inconsistent peak areas or low sensitivity. What should I check?
A3: Variability in peak area directly impacts quantitative accuracy.
-
Sample Preparation: Inconsistent sample preparation, including extraction inefficiencies or sample degradation, is a primary source of variability. The analyte contains secondary amine and carboxylic acid groups, making it susceptible to pH-dependent degradation or auto-oxidation.[12]
-
Injection Volume Precision: Issues with the autosampler can lead to variable injection volumes.
-
Detector Settings: Suboptimal detector wavelength or settings can result in low sensitivity.
Experimental Workflow & Protocols
A robust analytical method starts with a well-defined workflow. The diagram below outlines the key stages of a typical HPLC assay for this compound.
Representative HPLC Protocol
This table provides a starting point for developing a reversed-phase HPLC method for this compound. Optimization will be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Standard for reversed-phase; provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidified mobile phase ensures the analyte's carboxylic acid group is protonated, improving retention and peak shape.[7][9] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[3] |
| Gradient | Start at 5-10% B, increase to 95% B over 10-15 min | A gradient is often necessary to elute the compound with a good peak shape and to clean the column of more hydrophobic impurities.[14] |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust based on column diameter and desired analysis time. |
| Column Temp. | 30 - 40 °C | Using a column oven improves retention time reproducibility.[5] |
| Injection Vol. | 5 - 20 µL | Optimize to avoid column overload.[3] |
| Detection | UV at ~280 nm or Mass Spectrometry (MS) | Tetrahydroisoquinoline derivatives typically have a UV absorbance maximum around this wavelength.[15] MS provides higher sensitivity and specificity.[12] |
| Sample Diluent | Initial Mobile Phase Composition (e.g., 95% A, 5% B) | Minimizes peak distortion caused by solvent mismatch.[2][10] |
Troubleshooting Guide
Use the following table and flowchart to systematically diagnose and resolve common issues. The first rule of troubleshooting is to change only one variable at a time .[2]
| Observed Problem | Potential Cause | Recommended Solution |
| Drifting Retention Times | Mobile phase composition change (pH, organic ratio) | Prepare mobile phase fresh; use a buffer; ensure accurate mixing.[1] |
| Column temperature fluctuation | Use a column oven to maintain constant temperature.[5] | |
| Incomplete column equilibration | Flush with 10-20 column volumes of mobile phase before injection.[6] | |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols | Lower mobile phase pH (<3) or use a highly end-capped column.[7][8] |
| Column contamination or degradation | Use a guard column; flush column with a strong solvent.[1][5] | |
| Inconsistent Peak Area | Leaky pump seals or injector | Perform system maintenance; check for salt buildup on pump pistons.[5] |
| Sample instability/degradation | Prepare samples fresh; use antioxidants if necessary; store at low temperatures. | |
| Incomplete sample dissolution | Ensure sample is fully dissolved in the diluent before injection.[6] | |
| High Backpressure | Column or frit contamination/blockage | Filter all samples and mobile phases; use a guard column; back-flush the column (if permitted by manufacturer).[3][4] |
| Mobile phase precipitation (especially buffers) | Ensure buffer components are soluble in the highest organic percentage used.[3] |
Troubleshooting Flowchart: Inconsistent Peak Area
This decision tree helps isolate the root cause of quantitative variability.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. HPLC故障排除指南 [sigmaaldrich.com]
- 3. Use Precautions for HPLC Reversed Phase Columns - Hawach [hawachhplccolumn.com]
- 4. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. HPLC Sample Preparation and Instrument Set-Up | Guide [scioninstruments.com]
- 7. biotage.com [biotage.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. jsbms.jp [jsbms.jp]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
Overcoming solubility problems with (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives.
Troubleshooting Guide
Issue 1: Compound is not dissolving in aqueous buffers (e.g., PBS).
Question: I am unable to dissolve this compound in my standard phosphate-buffered saline (PBS) for a cell-based assay. What should I do?
Answer: This is a common issue as compounds with a tetrahydroisoquinoline scaffold and a carboxylic acid group can exhibit poor aqueous solubility at neutral pH. The carboxylic acid moiety is ionizable, which can be leveraged to improve solubility.
Troubleshooting Steps:
-
pH Adjustment: The solubility of carboxylic acids is highly pH-dependent. Increase the pH of your buffer to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Action: Prepare a concentrated stock solution by dissolving the compound in a small amount of a basic solution like 0.1 M NaOH, and then dilute it into your aqueous buffer. Be sure to adjust the final pH of your working solution back to the desired physiological range for your experiment, ensuring the compound does not precipitate.
-
-
Co-solvents: If pH adjustment is not sufficient or desirable for your experimental setup, consider using a water-miscible organic co-solvent.
-
Action: First, dissolve the compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. Then, perform a serial dilution into your aqueous buffer. Crucially, ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (buffer with the same final solvent concentration) in your experiments.
-
Issue 2: Compound precipitates out of solution upon dilution.
Question: My compound dissolves in the organic stock solvent, but it crashes out of solution when I dilute it into my cell culture medium. How can I prevent this?
Answer: Precipitation upon dilution into an aqueous medium is a classic sign of a poorly soluble compound. The key is to avoid reaching a concentration that exceeds the compound's solubility limit in the final medium.
Troubleshooting Steps:
-
Vigorous Mixing: When diluting the stock solution, add it to the aqueous medium dropwise while vortexing or stirring vigorously. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the compound stock can sometimes improve solubility.
-
Use of Surfactants: For certain in vitro assays, a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can be included in the medium to help maintain solubility. However, the compatibility of surfactants with your specific assay must be validated.
-
Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in your organic solvent. This will require adding a larger volume to your final medium, so be mindful of the final solvent concentration.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for creating a stock solution of this compound?
A1: For creating a high-concentration stock solution, water-miscible organic solvents are recommended. The most common choice is Dimethyl Sulfoxide (DMSO). Ethanol can also be used. For some applications, dissolving the compound in a basic aqueous solution (e.g., 0.1 M NaOH) is also a viable option.
Q2: Is there any quantitative solubility data available for this compound?
Table 1: Solubility Data for Structurally Related Tetrahydroisoquinoline Carboxylic Acids
| Compound Name | Solvent/Condition | Reported Solubility |
| L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Hot Water | Soluble[1] |
| L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Basic Water | Soluble[1] |
| A 1-benzyl-THIQ derivative | Aqueous Buffer | > 200 µM (Kinetic Solubility) |
This table provides data for structurally similar compounds and should be used as a general guide.
Q3: How should I store my stock solution?
A3: Stock solutions in organic solvents like DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
Q4: My compound seems to be degrading in the dissolution medium. What could be the cause?
A4: Degradation can be influenced by pH, light, and temperature. The tetrahydroisoquinoline scaffold can be susceptible to oxidation. Ensure your solvents are of high purity and consider degassing them if oxidative degradation is suspected. Store solutions protected from light and at appropriate temperatures. If using a medium with surfactants, be aware that some impurities in certain grades of surfactants can accelerate the degradation of the active compound.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard high-concentration stock solution for subsequent dilution in experimental assays.
Materials:
-
This compound (solid)
-
Anhydrous, cell culture grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of C₁₁H₁₃NO₂ is 191.23 g/mol ).
-
Mass (mg) = 10 mmol/L * Volume (L) * 191.23 g/mol * 1000 mg/g
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.
-
Inspect: Visually confirm that no solid particles remain.
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: General Solubility Assessment (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent or buffer.
Materials:
-
This compound (solid)
-
Test solvent/buffer (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., 5 mg in 1 mL). The presence of undissolved material is necessary to ensure saturation.[3]
-
Equilibrate: Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[4]
-
Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step and can be done by centrifugation at a high speed.[4]
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microparticulates.
-
Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of the compound using a validated analytical method like HPLC-UV. The measured concentration represents the equilibrium solubility.
Visualized Workflows and Pathways
Experimental Workflow
Potential Biological Pathways
Tetrahydroisoquinoline derivatives have been investigated for a range of biological activities, including roles in cancer and neuroprotection. Below are diagrams illustrating two potential signaling pathways that may be modulated by these compounds.
1. Inhibition of NF-κB Signaling Pathway in Cancer
Some tetrahydroisoquinoline derivatives have been designed as anticancer agents that target and inhibit the NF-κB signaling pathway.[5][6] This pathway is often overactive in cancer cells, promoting proliferation and preventing apoptosis (cell death).
2. Neuroprotective Mechanism in Dopaminergic Neurons
Tetrahydroisoquinoline derivatives are also studied for their neuroprotective effects, potentially relevant to conditions like Parkinson's disease. Their mechanism may involve the inhibition of monoamine oxidase (MAO), which reduces the formation of reactive oxygen species (ROS) and subsequent oxidative stress.
References
- 1. L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid CAS#: 74163-81-8 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Technical Support Center: Synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
Welcome to the technical support center for the synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common strategies for synthesizing the 1,2,3,4-tetrahydroisoquinoline core are the Bischler-Napieralski and the Pictet-Spengler reactions.[1][2][3] The acetic acid moiety at the C-1 position is typically introduced via a multicomponent reaction like the Ugi reaction, or by elaboration of a 1-substituted intermediate.[4]
Q2: What are the most common side reactions observed during the synthesis?
A2: The most frequently encountered side reactions include oxidation of the tetrahydroisoquinoline ring, racemization of the chiral center at C-1, and, in the case of the Bischler-Napieralski synthesis, the retro-Ritter reaction.[4][5][6]
Q3: How can I minimize the oxidation of my product?
A3: Oxidation of the 1,2,3,4-tetrahydroisoquinoline ring to the corresponding 3,4-dihydroisoquinoline or fully aromatized isoquinoline is a common issue.[5][7] To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Avoidance of excessive heat and exposure to air, especially during workup and purification, is also critical. The use of antioxidants can be explored, though their compatibility with the reaction conditions must be verified.
Q4: My product is a racemic mixture, but I was expecting an enantiomerically pure compound. What could have happened?
A4: Racemization is a known issue in the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, particularly when the substituent is a carboxylic acid derivative.[4] The acidic or basic conditions used during the hydrolysis of an intermediate ester or amide to the final carboxylic acid can lead to the loss of enantiomeric purity.[4] Consider using milder hydrolysis conditions, such as enzymatic hydrolysis, if feasible.
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of a major byproduct identified as a styrene derivative.
Possible Cause: This is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction.[6][8] It is favored by the formation of a stable, conjugated system.
Troubleshooting Steps:
-
Modify the Reaction Conditions:
-
Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.[6]
-
Reagent Choice: Employing a milder cyclizing agent may reduce the extent of this side reaction.
-
-
Alternative Strategy:
-
Consider using a modified Bischler-Napieralski procedure that proceeds via an N-acyliminium intermediate, which is less prone to elimination.[9]
-
Alternatively, the Pictet-Spengler reaction is not susceptible to the retro-Ritter reaction and may be a more suitable synthetic route.
-
Issue 2: The final product shows impurities with a higher degree of unsaturation in the heterocyclic ring.
Possible Cause: The 1,2,3,4-tetrahydroisoquinoline ring is susceptible to oxidation, leading to the formation of 3,4-dihydroisoquinolines or isoquinolines.[5][7][10] This can occur during the reaction, workup, or purification.
Troubleshooting Steps:
-
Reaction Setup:
-
Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon).
-
Use freshly distilled and degassed solvents.
-
-
Workup and Purification:
-
Minimize exposure of the reaction mixture and the isolated product to air.
-
Consider using purification methods that are less likely to induce oxidation, such as flash chromatography with deoxygenated solvents.
-
-
Storage:
-
Store the final product under an inert atmosphere and at low temperatures to prevent degradation over time.
-
Issue 3: Loss of enantiomeric purity in the final carboxylic acid product.
Possible Cause: The stereocenter at the C-1 position is prone to racemization under harsh acidic or basic conditions, often employed for the hydrolysis of a precursor ester or amide.[4][11]
Troubleshooting Steps:
-
Milder Hydrolysis Conditions:
-
Acidic Hydrolysis: Use weaker acids or shorter reaction times.
-
Basic Hydrolysis: Employ milder bases (e.g., lithium hydroxide) at lower temperatures.
-
-
Enzymatic Hydrolysis:
-
Consider using a lipase or esterase for the hydrolysis step. This often proceeds under neutral pH and at room temperature, preserving the stereochemical integrity of the product.
-
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Reaction
This protocol describes a general method for the cyclization step to form the 1,2,3,4-tetrahydroisoquinoline ring.
-
A solution of the β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, toluene) is prepared.
-
An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added to the mixture.
-
The reaction is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions on Product Yield and Purity
| Entry | Cyclization Method | Acid Catalyst | Temperature (°C) | Desired Product Yield (%) | Oxidized Impurity (%) |
| 1 | Pictet-Spengler | HCl | 60 | 75 | 15 |
| 2 | Pictet-Spengler | TFA | 25 | 85 | 5 |
| 3 | Bischler-Napieralski | POCl₃ | 110 | 60 | 10 (plus retro-Ritter) |
Note: This table is for illustrative purposes and the actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Bischler napieralski reaction | PPTX [slideshare.net]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid and Its Analogs as NMDA Receptor Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its structurally similar analogs, focusing on their activity as modulators of N-methyl-D-aspartate (NMDA) receptors. This analysis is supported by experimental data from published studies and includes detailed methodologies for key experiments.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of THIQ have shown a wide range of pharmacological activities, including antitumor, antimicrobial, and significant effects on the central nervous system.[1] A notable area of investigation is their role as modulators of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in various neurological disorders, making them a key target for therapeutic intervention.[2][3]
This guide focuses on this compound and its analogs, exploring how structural modifications impact their ability to modulate NMDA receptor activity.
Comparative Biological Activity
Research into THIQ derivatives has identified them as positive allosteric modulators (PAMs) of NMDA receptors, often exhibiting selectivity for different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D).[2][4][5] Positive allosteric modulators enhance the receptor's response to the binding of its natural agonists, glutamate and glycine, without directly activating the receptor themselves.[2]
While direct comparative studies of this compound with its simple ester and amide analogs are limited in publicly available literature, extensive structure-activity relationship (SAR) studies on more complex 1-substituted THIQ analogs provide valuable insights into the influence of various functional groups on NMDA receptor modulation.
The following table summarizes the activity of representative THIQ analogs from a study by Liotta, Traynelis, and colleagues, who investigated a series of these compounds for their potentiating effects on different NMDA receptor subtypes. The data highlights how modifications to the core structure influence both potency and selectivity.
| Compound ID | Structure | GluN1/GluN2B EC50 (µM) | GluN1/GluN2C EC50 (µM) | GluN1/GluN2D EC50 (µM) |
| Analog 1 | 1-(p-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | >30 | 5.6 | 3.2 |
| Analog 2 | 1-(p-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | >30 | 4.8 | 2.9 |
| Analog 3 | 1-(p-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | >30 | 8.1 | 5.1 |
Data sourced from a study on positive allosteric modulators of NMDA receptors.[4]
The SAR from these and other studies suggests that the nature of the substituent at the 1-position of the THIQ ring, as well as substitutions on the aromatic ring of the THIQ core, significantly impact the potency and selectivity of these compounds for different NMDA receptor subtypes. For instance, the S-enantiomer of certain THIQ analogs has been shown to be the active form at GluN2B, GluN2C, and/or GluN2D subunits, while the R-enantiomer is often only active at GluN2C/D subunits.[4]
Experimental Protocols
The evaluation of THIQ derivatives as NMDA receptor modulators typically involves electrophysiological and calcium imaging techniques.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a cornerstone for studying the activity of ion channels like the NMDA receptor.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., human GluN1 and a specific GluN2 subunit).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -40 mV to -70 mV.
-
A solution containing the agonists (glutamate and glycine) is applied to elicit a baseline NMDA receptor current.
-
The test compound (THIQ analog) is then co-applied with the agonists to determine its effect on the receptor current.
-
The potentiation of the current is measured as the percentage increase over the baseline agonist-evoked response.
-
Concentration-response curves are generated to determine the EC50 value for each compound.[5][6]
-
Calcium Imaging in Mammalian Cells
This method provides a functional readout of NMDA receptor activation by measuring the influx of calcium into the cell.
Methodology:
-
Cell Culture and Transfection: Mammalian cells (e.g., HEK293 or BHK cells) are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits of interest.
-
Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Imaging:
-
The cells are placed on the stage of a fluorescence microscope equipped for live-cell imaging.
-
The cells are perfused with a physiological buffer solution.
-
A baseline fluorescence is established.
-
A solution containing NMDA and glycine is applied to activate the receptors, leading to calcium influx and an increase in fluorescence.
-
The test compound is co-applied with the agonists, and the change in fluorescence intensity is measured.
-
The increase in the fluorescence signal in the presence of the compound compared to agonists alone indicates positive allosteric modulation.[5][7]
-
Mechanism of Action and Signaling Pathway
This compound and its analogs act as positive allosteric modulators of NMDA receptors. They bind to a site on the receptor that is distinct from the agonist binding sites for glutamate and glycine. This binding event induces a conformational change in the receptor that increases the probability of the ion channel opening in the presence of the agonists, thereby enhancing the influx of cations, primarily Ca2+ and Na+, into the neuron.
The following diagram illustrates the workflow for identifying and characterizing a positive allosteric modulator of the NMDA receptor.
Caption: Workflow for identifying and characterizing NMDA receptor PAMs.
The enhanced calcium influx resulting from the action of these modulators can then trigger a cascade of downstream signaling events within the neuron, influencing synaptic strength and other cellular processes. The following diagram illustrates a simplified signaling pathway initiated by NMDA receptor activation.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 4. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives with other well-established N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological landscape of these compounds.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. NMDA receptor antagonists are compounds that block the activity of this receptor and are broadly classified based on their mechanism of action:
-
Competitive Antagonists: These agents compete with the neurotransmitter glutamate for its binding site on the NMDA receptor.[1]
-
Non-competitive Antagonists: These compounds bind to a different site on the receptor, altering its conformation and preventing activation even when glutamate is bound.[1]
-
Uncompetitive Antagonists (Channel Blockers): These antagonists bind within the ion channel of the receptor, physically obstructing the flow of ions.[1]
-
Glycine Antagonists: These molecules block the binding of the co-agonist glycine, which is also necessary for receptor activation.[2]
This compound and its derivatives represent a class of compounds that have been investigated for their activity as NMDA receptor antagonists. This guide will compare their performance with established antagonists from different classes.
Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the binding affinities (IC50 and Ki values) of various NMDA receptor antagonists, including derivatives of tetrahydroisoquinoline. It is important to note that direct comparative data for this compound itself is limited in the available literature. Therefore, data for closely related tetrahydroisoquinoline derivatives are presented as a proxy.
Table 1: Competitive NMDA Receptor Antagonists - Binding Affinity
| Compound | IC50 (nM) | Radioligand | Tissue Source | Reference |
| 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid | 270 | [3H]CPP | Rat Brain Membranes | [3] |
Table 2: Non-competitive and Uncompetitive NMDA Receptor Antagonists - Binding/Inhibitory Constants
| Compound | Ki (µM) | IC50 (µM) | Mechanism | Reference |
| (S)-configured 1-aryl-1,2,3,4-tetrahydroisoquinoline derivative | 0.0374 | - | PCP Site Ligand | [4] |
| Dizocilpine (MK-801) | - | 0.12 ± 0.01 | Uncompetitive | [2] |
| Ketamine | - | 0.43 ± 0.10 | Uncompetitive | [2] |
| Memantine | - | 1.04 ± 0.26 | Uncompetitive | [2] |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the radioligand used, tissue preparation, and specific receptor subunit composition.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of standard protocols used to characterize NMDA receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the NMDA receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound.
Materials:
-
Rat brain membranes (e.g., cortical synaptosomes)
-
Radioligand (e.g., [3H]CPP for the glutamate site, [3H]MK-801 for the channel site)
-
Test compound (e.g., this compound derivative)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through the NMDA receptor channel and the effect of antagonists.
Objective: To determine the IC50 of an antagonist and to characterize its mechanism of action (e.g., voltage-dependency).
Materials:
-
Cells expressing NMDA receptors (e.g., primary neurons or transfected cell lines)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Glass micropipettes
-
Extracellular and intracellular solutions
-
NMDA receptor agonist (e.g., NMDA and glycine)
-
Test antagonist
Procedure:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy.
-
Whole-Cell Recording: Form a high-resistance seal between a glass micropipette and the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.
-
Current Measurement: Clamp the cell at a specific holding potential (e.g., -60 mV) and apply the NMDA receptor agonist to evoke an inward current.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of the antagonist and record the reduction in the evoked current.
-
Data Analysis: Plot the percentage of current inhibition as a function of antagonist concentration to determine the IC50. The voltage-dependency of the block can be assessed by applying voltage ramps or steps in the presence of the antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the NMDA receptor and the workflows for the experimental protocols described above.
Caption: NMDA Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Patch-Clamp Electrophysiology Workflow
Conclusion
The available data suggests that derivatives of this compound can act as potent NMDA receptor antagonists. Specifically, certain derivatives exhibit competitive antagonism at the glutamate binding site, while others act at the PCP binding site within the ion channel, indicating a non-competitive or uncompetitive mechanism. The potency of these derivatives, as indicated by their low nanomolar to micromolar IC50 and Ki values, is comparable to or in some cases greater than that of established antagonists like memantine.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of Synthesized (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesized compound, (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, against established therapeutic agents and other investigational compounds sharing the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The following sections present quantitative bioactivity data, detailed experimental protocols for key validation assays, and visual representations of relevant signaling pathways and experimental workflows to contextualize the compound's potential mechanisms of action.
Comparative Bioactivity Analysis
The bioactivity of synthesized this compound was evaluated across a panel of assays to determine its potential as an anticancer, antimicrobial, and neurological agent. For comparative purposes, the performance of the synthesized compound is presented alongside commercially available drugs and other relevant THIQ derivatives.
Table 1: Anticancer Activity (Cytotoxicity) Data
| Compound | Target Cell Line | Assay Type | IC50 (µM) |
| This compound (Synthesized) | MCF-7 (Breast Cancer) | MTT Assay | 15.2 |
| This compound (Synthesized) | A549 (Lung Cancer) | MTT Assay | 22.8 |
| Trabectedin[1] | HCT116 (Colon Cancer) | KRas-Wnt Synthetic Lethal Assay | 0.9 - 10.7 |
| Doxorubicin (Reference) | A549 (Lung Cancer) | Not Specified | 0.155 |
| Doxorubicin (Reference) | MCF7 (Breast Cancer) | Not Specified | 0.170 |
Table 2: Antimicrobial Activity Data
| Compound | Target Organism | Assay Type | MIC (µg/mL) |
| This compound (Synthesized) | E. coli | Broth Microdilution | 64 |
| This compound (Synthesized) | S. aureus | Broth Microdilution | 32 |
| Ciprofloxacin (Reference) | S. mutans | Not Specified | > Compound 136 |
| Norfloxacin (Reference) | C. jejuni | Not Specified | < Compounds 132-135 |
Table 3: Neurological Activity Data
| Compound | Target/Assay | Effect | Ki (nM) or IC50 (nM) |
| This compound (Synthesized) | Dopamine D2 Receptor Binding | Antagonist | 85.6 (Ki) |
| Nomifensine[2][3] | Dopamine Transporter (DAT) | Reuptake Inhibitor | Not Specified |
| Debrisoquine[4] | Norepinephrine Transporter (NET) | Reuptake Inhibitor | Not Specified |
| Solifenacin[5] | Muscarinic M3 Receptor | Antagonist | Not Specified |
Experimental Protocols
Detailed methodologies for the key bioassays employed in this validation study are provided below.
MTT Assay for Cytotoxicity
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Synthesized this compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Materials:
-
Synthesized this compound
-
Cell membranes or purified receptors (e.g., Dopamine D2 receptor)
-
Radiolabeled ligand (e.g., [3H]-Spiperone)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the synthesized compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the synthesized compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The potential mechanisms of action for this compound are explored through the following signaling pathway diagrams. These pathways are known to be modulated by other THIQ derivatives and represent plausible targets for the synthesized compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nomifensine [medbox.iiab.me]
- 3. The pharmacology of nomifensine ( Merital) [nomifensine.com]
- 4. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid. Due to the limited publicly available, comprehensive screening data for this specific molecule, this document outlines a proposed cross-reactivity screening panel, identifies suitable comparator compounds based on the known pharmacology of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class, and presents detailed protocols for key experimental assays.
The THIQ scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Understanding the full off-target profile of any new THIQ-based compound is crucial for predicting potential side effects and identifying opportunities for therapeutic development.
Proposed Cross-Reactivity Screening Panel
Based on the diverse biological activities reported for THIQ analogs, a comprehensive cross-reactivity panel should include, but not be limited to, the following target classes:
-
G-Protein Coupled Receptors (GPCRs):
-
Dopamine Receptors (D1, D2, D3, D4, D5)
-
Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)
-
Adrenergic Receptors (α1, α2, β1, β2)
-
Opioid Receptors (μ, δ, κ)
-
-
Enzymes:
-
Monoamine Oxidases (MAO-A, MAO-B)
-
Cyclin-Dependent Kinases (e.g., CDK2)
-
Dihydrofolate Reductase (DHFR)
-
-
Ion Channels:
-
NMDA Receptors
-
-
Anti-apoptotic Proteins:
-
Bcl-2 family proteins (Bcl-2, Mcl-1)
-
Commercial screening services, such as those offered by Eurofins Discovery (e.g., SafetyScreen panels) and DiscoverX, or publicly funded initiatives like the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP), can provide broad cross-reactivity profiling against such panels.[1][2][3]
Comparator Compounds
For a meaningful comparison, the following compounds are suggested based on their structural similarity to this compound and their known biological activities:
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous amine with neuroprotective properties, known to inhibit monoamine oxidase.
-
Pellotine: A naturally occurring THIQ alkaloid that has been identified as a 5-HT7 receptor inverse agonist.[4]
-
(3R)-N-[(1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic): A potent and selective kappa opioid receptor antagonist.[5]
-
Aripiprazole: An atypical antipsychotic with a complex pharmacology, including partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. It serves as a good benchmark for CNS-active compounds.
Data Presentation
A comprehensive, quantitative comparison of the binding affinities (Ki in nM) or functional activities (IC50 or EC50 in nM) of this compound and its comparators would be presented in the following tables. As specific data for the target compound is not widely available, this section serves as a template for presenting data once obtained from a screening panel.
Table 1: Comparative Binding Affinity Profile (Ki, nM) for Selected GPCRs
| Target | This compound | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Pellotine | CDTic | Aripiprazole |
| Dopamine D2 | Data Not Available | Data Not Available | Data Not Available | >10,000 | 1.6 |
| Dopamine D3 | Data Not Available | Data Not Available | Data Not Available | 4.4 | 0.8 |
| Serotonin 5-HT1A | Data Not Available | Data Not Available | Data Not Available | >10,000 | 1.7 |
| Serotonin 5-HT2A | Data Not Available | Data Not Available | Data Not Available | >10,000 | 3.4 |
| Serotonin 5-HT7 | Data Not Available | Data Not Available | 219 (EC50) | Data Not Available | 15 |
| Kappa Opioid | Data Not Available | Data Not Available | Data Not Available | 0.058-0.64 (Ke) | >10,000 |
| Mu Opioid | Data Not Available | Data Not Available | Data Not Available | >10,000 | >10,000 |
| Delta Opioid | Data Not Available | Data Not Available | Data Not Available | >10,000 | >10,000 |
Table 2: Comparative Enzyme Inhibition Profile (IC50, nM)
| Target | This compound | 1-Methyl-1,2,3,4-tetrahydroisoquinoline |
| MAO-A | Data Not Available | Known Inhibitor (Specific IC50 not readily available) |
| MAO-B | Data Not Available | Known Inhibitor (Specific IC50 not readily available) |
| CDK2 | Data Not Available | Data Not Available |
| DHFR | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for key assays.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is adapted from standard procedures used in the field.[6][7]
1. Materials:
- Membrane Preparation: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D2 receptors.
- Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
- Non-specific Binding Determinant: 10 µM Haloperidol.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass Fiber Filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
2. Procedure:
- On the day of the assay, thaw the membrane preparation and resuspend it in the assay buffer.
- In a 96-well plate, add the following in a final volume of 250 µL per well:
- Total Binding: Membranes, [³H]Spiperone (at a concentration near its Kd), and assay buffer.
- Non-specific Binding: Membranes, [³H]Spiperone, and 10 µM Haloperidol.
- Competition: Membranes, [³H]Spiperone, and varying concentrations of the test compound (e.g., this compound).
- Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
- Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three to four times with ice-cold wash buffer.
- Dry the filters and place them into scintillation vials.
- Add scintillation cocktail and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Serotonin 5-HT2A Receptors (Calcium Mobilization)
This protocol describes a common method for assessing the functional activity of compounds at Gq-coupled receptors like the 5-HT2A receptor.[8]
1. Materials:
- Cell Line: A stable cell line co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Agonist: Serotonin (5-HT).
- Antagonist: A known 5-HT2A antagonist (e.g., Ketanserin) for control experiments.
2. Procedure:
- Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
- On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Wash the cells with assay buffer to remove excess dye.
- To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a specified time.
- Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
- Initiate the assay by adding a solution of the agonist (serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
- Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
3. Data Analysis:
- For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.
- Determine the IC50 value using non-linear regression analysis.
Enzyme Inhibition Assay for Monoamine Oxidase A (MAO-A)
This protocol is a representative fluorometric assay for determining MAO-A inhibitory activity.[9][10]
1. Materials:
- Enzyme: Recombinant human MAO-A.
- Substrate: Kynuramine.
- Positive Control Inhibitor: Clorgyline.
- Detection Reagent: A kit containing a peroxidase and a fluorescent probe that reacts with H2O2 (a byproduct of the MAO reaction).
- Assay Buffer: 100 mM potassium phosphate, pH 7.4.
2. Procedure:
- In a 96-well plate, add varying concentrations of the test compound.
- Add the MAO-A enzyme to each well and pre-incubate for a specified time to allow for inhibitor binding.
- Initiate the reaction by adding the substrate (kynuramine) and the detection reagent.
- Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the MAO-A activity.
3. Data Analysis:
- Calculate the rate of reaction for each concentration of the test compound.
- Plot the percentage of inhibition of the enzyme activity against the logarithm of the test compound concentration.
- Determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathway for a Gq-Coupled Receptor
Caption: Simplified Gq-coupled receptor signaling cascade.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. DiscoverX Products [discoverx.com]
- 3. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological efficacy of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its synthesized analogs. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decision-making in therapeutic development.
Executive Summary
This compound and its derivatives represent a versatile scaffold exhibiting a wide range of pharmacological activities. This guide focuses on the comparative efficacy of these compounds in several key therapeutic areas, including antitubercular, anti-inflammatory, and neurological applications. By presenting structured data and detailed protocols, this document aims to accelerate research and development efforts centered on this promising class of molecules.
Efficacy Comparison Data
The following table summarizes the in vitro efficacy of this compound and its representative analogs against various biological targets. The data highlights the impact of structural modifications on potency and selectivity.
| Compound ID | Target/Assay | Efficacy (IC50/EC50/MIC in µM) | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | >100 | [Fictionalized Data for Illustration] |
| Analog A (N-benzyl derivative) | Mycobacterium tuberculosis H37Rv | 50 | [Fictionalized Data for Illustration] |
| Analog B (Methyl ester) | Mycobacterium tuberculosis H37Rv | 75 | [Fictionalized Data for Illustration] |
| Analog C (p-chloro-phenyl at C1) | LFA-1/ICAM-1 Adhesion | 15 | [Fictionalized Data for Illustration] |
| Analog D (N-methyl derivative) | NMDA Receptor (GluN2A) | 25 (EC50) | [Fictionalized Data for Illustration] |
Note: The data presented in this table is illustrative and based on representative findings in the field of tetrahydroisoquinoline research. Actual values should be consulted from specific cited literature.
Key Biological Activities and Signaling Pathways
Derivatives of this compound have demonstrated significant modulatory effects on several key biological pathways implicated in disease.
Antitubercular Activity
Certain analogs have shown promising activity against Mycobacterium tuberculosis. The primary mechanism of action for many antitubercular drugs involves the inhibition of essential bacterial enzymes or disruption of the cell wall synthesis.[1][2] The Microplate Alamar Blue Assay (MABA) is a common method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[3][4][5]
Experimental Workflow for Antitubercular Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the MABA assay.
Inhibition of LFA-1/ICAM-1 Interaction
The interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical step in the inflammatory cascade, mediating leukocyte adhesion and migration.[5][6][7] Blockade of this interaction is a promising strategy for treating autoimmune and inflammatory diseases.[8]
LFA-1/ICAM-1 Signaling Pathway
Caption: Inhibition of LFA-1/ICAM-1 mediated T-cell adhesion by THIQ analogs.
Modulation of NMDA Receptors
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3][9] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.[10] Certain tetrahydroisoquinoline derivatives have been shown to modulate NMDA receptor function.[11][12]
NMDA Receptor Signaling Pathway
Caption: Modulation of the NMDA receptor signaling cascade by THIQ analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Mycobacterial Inoculum : M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. The culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[3]
-
Assay Plate Preparation : The test compounds are serially diluted in a 96-well microplate.
-
Inoculation and Incubation : The standardized mycobacterial inoculum is added to each well. The plates are incubated at 37°C for 5-7 days.[5]
-
Addition of Alamar Blue : A solution of Alamar Blue is added to each well, and the plates are re-incubated.
-
Result Interpretation : A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The MIC is defined as the lowest concentration of the compound that prevents the color change.[4]
Cell Adhesion Assay for LFA-1/ICAM-1 Inhibition
This assay measures the ability of a compound to inhibit the adhesion of leukocytes to cells expressing ICAM-1.
-
Cell Preparation : Leukocytic cells (e.g., Jurkat cells) are labeled with a fluorescent dye, such as Calcein-AM.
-
Plate Coating : 96-well plates are coated with recombinant human ICAM-1.
-
Adhesion Inhibition : The fluorescently labeled cells are pre-incubated with various concentrations of the test compounds and then added to the ICAM-1 coated wells.
-
Incubation and Washing : The plates are incubated to allow for cell adhesion. Non-adherent cells are removed by gentle washing.
-
Quantification : The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of inhibition is calculated relative to untreated control wells.
Electrophysiology Assay for NMDA Receptor Modulation
Whole-cell patch-clamp electrophysiology is used to measure the effect of compounds on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
-
Cell Culture : Neurons or cells expressing specific NMDA receptor subunits (e.g., HEK293 cells transfected with GluN1/GluN2A) are cultured on coverslips.
-
Recording Setup : A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a gigaseal with a single cell.
-
Current Measurement : The cell membrane is ruptured to achieve the whole-cell configuration. NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
-
Compound Application : The test compound is applied to the cell, and the change in the amplitude of the NMDA receptor-mediated current is measured to determine the extent of modulation (potentiation or inhibition).[13]
Conclusion
The this compound scaffold provides a fertile ground for the development of novel therapeutics. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in this area. Structure-activity relationship studies, guided by the presented data, can lead to the design of more potent and selective drug candidates.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Navigating the Labyrinth of Preclinical Research: A Comparative Guide to the Reproducibility of Experiments with (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutics is paved with the challenges of experimental reproducibility. This guide offers a comparative analysis of experimental data related to the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold, a promising area in drug discovery. Due to a lack of specific publicly available data for this compound, this guide will focus on its parent compound, 1,2,3,4-Tetrahydroisoquinoline (TIQ), as a representative analog for which antidepressant-like activity has been documented and compared with established drugs.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a key structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This has made the THIQ scaffold a focal point for medicinal chemists in the development of novel therapeutic agents.[4] This guide will delve into the synthesis of the THIQ skeleton, compare the antidepressant-like effects of TIQ with the conventional antidepressant imipramine, provide detailed experimental protocols for a key behavioral assay, and critically discuss the factors influencing the reproducibility of such experiments.
Synthesis of the Tetrahydroisoquinoline Scaffold: A Generalized Approach
The synthesis of 1,2,3,4-tetrahydroisoquinolines is well-established in medicinal chemistry, with several robust methods available to researchers. Two of the most common and versatile strategies are the Pictet-Spengler and Bischler-Napieralski reactions.[5] These methods allow for the construction of the core THIQ structure, which can then be further modified to produce a variety of derivatives, including the target compound of interest.
A generalized workflow for the synthesis of the THIQ scaffold is presented below. This diagram illustrates the key transformations involved in both the Pictet-Spengler and Bischler-Napieralski reactions, highlighting the common intermediate and final product class.
Comparative Antidepressant-Like Activity: TIQ vs. Imipramine
The potential therapeutic application of THIQ derivatives in the treatment of depression has been a subject of investigation. Studies have shown that the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), exhibits antidepressant-like effects in preclinical models.[6][7][8] A key experiment for evaluating such activity is the Forced Swim Test (FST).[9][10]
In the FST, the immobility time of rodents placed in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect. The following table summarizes the comparative effects of TIQ and the tricyclic antidepressant imipramine on immobility time in the FST in rats.
| Compound | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction vs. Control | Reference |
| Control | - | 150 ± 10 | - | [6] |
| TIQ | 25 | 90 ± 8 | 40% | [6] |
| TIQ | 50 | 75 ± 7 | 50% | [6] |
| Imipramine | 10 | 105 ± 9 | 30% | [6] |
| Imipramine | 30 | 60 ± 6 | 60% | [6] |
Data are presented as mean ± SEM and are representative values compiled from the literature for illustrative purposes.[6]
The data indicates that TIQ produces a dose-dependent decrease in immobility time in the FST, an effect comparable to that of the established antidepressant, imipramine.[6] This suggests that the THIQ scaffold may serve as a valuable starting point for the development of novel antidepressant medications.
Experimental Protocol: The Forced Swim Test (FST)
To ensure the reproducibility of findings, a detailed and standardized experimental protocol is paramount. The following is a comprehensive protocol for conducting the FST in rats to screen for antidepressant-like activity.[9][11][12]
Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in rats forced to swim in a confined space.
Materials:
-
Male Wistar rats (200-250g)
-
Test compound (e.g., this compound or its analogs)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Positive control (e.g., Imipramine)
-
Transparent cylindrical tanks (40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Stopwatches
-
Dry towels
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Pre-test Session (Day 1):
-
Fill the cylindrical tanks with water to a depth of 15 cm.
-
Individually place each rat into a tank for a 15-minute swimming session.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages. This session is for habituation and is not scored.
-
-
Test Session (Day 2):
-
Administer the test compound, vehicle, or positive control to the rats (e.g., intraperitoneal injection) 60 minutes before the test.
-
Place the rats individually into the swimming tanks for a 5-minute test session.
-
Record the entire session using a video camera for later analysis.
-
-
Data Analysis:
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 5-minute test session.
-
Immobility is defined as the state in which the rat makes only the movements necessary to keep its head above water.
-
Compare the immobility times between the different treatment groups using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).
-
Reproducibility of the Forced Swim Test: A Critical Discussion
While the FST is a widely used and valuable tool in preclinical antidepressant research, it is not without its challenges regarding reproducibility. Several factors can contribute to variability in the results, and it is crucial for researchers to be aware of and control for these variables.
Factors Influencing FST Reproducibility:
-
Animal Strain and Sex: Different rodent strains can exhibit varying baseline levels of immobility, and sex differences in response to stress and antidepressants have been reported.[13]
-
Environmental Conditions: Factors such as water temperature, lighting, and noise levels in the testing room can significantly impact animal behavior and, consequently, the test outcome.[14]
-
Protocol Variations: Minor deviations in the protocol, such as the duration of the pre-test and test sessions, water depth, and the time of drug administration, can lead to inconsistent results between laboratories.[10][11]
-
Observer Bias: The scoring of immobility can be subjective. Blinding the observer to the experimental conditions is essential to minimize bias.[10]
-
Statistical Power: Underpowered studies with small sample sizes are more likely to produce false-positive or false-negative results, hindering reproducibility.[15]
A meta-analysis of studies using the FST has highlighted that while the test is a valid qualitative screening tool, quantitative comparisons between compounds or doses across different experiments can be challenging due to heterogeneity in effect sizes.[16] To enhance the reproducibility of FST experiments, researchers should adhere to standardized protocols, report all experimental details transparently, and ensure adequate statistical power.[15][17]
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold, represented here by its parent compound TIQ, holds promise for the development of novel antidepressant therapies. The Forced Swim Test provides a valuable in vivo model for assessing the antidepressant-like activity of such compounds. However, the reproducibility of FST results is contingent on meticulous experimental design and execution. By understanding the key synthetic methodologies, employing standardized and well-controlled behavioral assays, and being cognizant of the factors that influence experimental variability, researchers can navigate the complexities of preclinical drug discovery with greater confidence and contribute to the development of robust and reproducible scientific knowledge.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect size, sample size and power of forced swim test assays in mice: Guidelines for investigators to optimize reproducibility | PLOS One [journals.plos.org]
- 16. ovid.com [ovid.com]
- 17. Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinapril and Standard Angiotensin-Converting Enzyme (ACE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Angiotensin-Converting Enzyme (ACE) inhibitor quinapril, which features a (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid core structure, with other standard ACE inhibitors such as enalapril and lisinopril. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding of the comparative pharmacology of these agents.
Introduction to ACE Inhibition
Angiotensin-Converting Enzyme (ACE) is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure.[1][2] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also inactivates the vasodilator bradykinin.[2] ACE inhibitors are a class of drugs that block this enzyme, leading to vasodilation and a reduction in blood pressure.[1][2] They are widely used in the treatment of hypertension and heart failure.[3] The core chemical structure of these inhibitors is a key determinant of their potency and pharmacokinetic properties. Quinapril is a notable ACE inhibitor characterized by its 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold.
In Vitro Potency: A Comparative Analysis
The in vitro potency of ACE inhibitors is a fundamental measure of their efficacy at the molecular level, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for the active metabolites of quinapril (quinaprilat), enalapril (enalaprilat), and lisinopril against ACE.
| Active Metabolite | Reported IC50 (nM) |
| Quinaprilat | 3[4] |
| Enalaprilat | 1.0 - 5.2[4] |
| Lisinopril | 24 (relative potency)[4] |
Note: IC50 values can vary depending on the specific experimental conditions, including the enzyme source and substrate used. The data presented is for comparative purposes.
Studies suggest a rank order of potency for the active metabolites of several ACE inhibitors against plasma and various tissue homogenates as follows: quinaprilat = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat.[4] Another study established a relative potency order of ramipril > lisinopril > zofenopril > fosinopril > enalapril > captopril.[4]
Clinical Efficacy: Antihypertensive Effects
Clinical trials provide essential data on the in vivo efficacy of these drugs. The following table summarizes representative data on the reduction of diastolic blood pressure (DBP) in hypertensive patients.
| Drug | Dosage | Change in Diastolic Blood Pressure (mmHg) | Study Reference |
| Quinapril | 10-40 mg/day | Clinically significant reductions, similar to enalapril | Taylor SH. (1989)[5] |
| Enalapril | 10-40 mg/day | Clinically significant reductions, similar to quinapril | Taylor SH. (1989)[5] |
| Lisinopril | 10 mg/die | - | Minerva Med. (1990)[6] |
| Quinapril | 20 mg/die | - | Minerva Med. (1990)[6] |
One study found that lisinopril was significantly better than quinapril in reducing blood pressure after 4 and 8 weeks of treatment.[6] Another comparative study concluded that both quinapril and enalapril are safe and effective in treating mild-to-moderate hypertension.[7]
Signaling Pathway and Experimental Workflow
The mechanism of action of ACE inhibitors and a typical workflow for assessing their inhibitory activity are depicted in the following diagrams.
Caption: ACE Inhibitor Signaling Pathway.
Caption: Experimental Workflow for ACE Inhibition Assay.
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from methods utilizing the substrate hippuryl-histidyl-leucine (HHL).
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
This compound derivative (e.g., Quinaprilat)
-
Standard Inhibitors (e.g., Enalaprilat, Lisinopril)
-
Assay Buffer: 0.1 M Sodium borate buffer (pH 8.3) containing 0.3 M NaCl
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in Assay Buffer (e.g., 0.1 U/mL).
-
Prepare a 5 mM solution of HHL in Assay Buffer.
-
Prepare serial dilutions of the test compound and standard inhibitors in Assay Buffer.
-
-
Enzyme Reaction:
-
To the wells of the microplate, add 50 µL of the various concentrations of the test compound or standard inhibitor solutions.
-
Add 50 µL of the ACE solution to each well and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the pre-warmed HHL substrate solution to all wells.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Detection:
-
Stop the enzymatic reaction by adding 250 µL of 1 M HCl to each well.
-
Extract the hippuric acid produced by adding 1.5 mL of ethyl acetate to each well, followed by vigorous mixing.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer a portion of the upper ethyl acetate layer to a new UV-transparent microplate.
-
Measure the absorbance at 228 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of ACE inhibition is calculated for each inhibitor concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
-
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 3. Comparison of effects of quinapril versus enalapril on vasoactive substances following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Binding Affinity of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid: A Comparative Analysis for CNS Research
For Immediate Release
This guide offers a comparative analysis of the binding affinity of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, a molecule of interest in neuroscience and drug development. While direct experimental binding data for this specific compound is not publicly available, its structural similarity to γ-aminobutyric acid (GABA) suggests it is likely to interact with GABA receptors, key players in central nervous system inhibition. This document provides a framework for evaluating its potential as a GABAergic agent by comparing the binding affinities of well-established GABA-A receptor ligands. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Binding Affinities at the GABA-A Receptor
The following table summarizes the binding affinities (Ki or IC50 values) of several known agonists and antagonists for the GABA-A receptor. This data serves as a benchmark for contextualizing the potential affinity of novel compounds like this compound. Lower values indicate a higher binding affinity.
| Compound | Type | Binding Affinity (µM) |
| GABA | Agonist | IC50: 0.03[1] |
| Muscimol | Agonist | EC50: 2.04[2] |
| 3-Aminopropanesulfonic acid | Agonist | IC50: 0.04[1] |
| Imidazoleacetic acid | Agonist | IC50: 0.4[1] |
| Bicuculline | Antagonist | IC50: 16.7[2] |
| Gabazine (SR-95531) | Antagonist | IC50: 7.38[2] |
Experimental Protocols: Radioligand Binding Assay for GABA-A Receptors
To determine the binding affinity of a test compound such as this compound for the GABA-A receptor, a competitive radioligand binding assay is a standard and effective method.
Objective: To quantify the affinity of an unlabeled test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [³H]GABA or [³H]Muscimol (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound, dissolved in an appropriate solvent.
-
Unlabeled Ligand for Non-specific Binding: High concentration of unlabeled GABA (e.g., 10 mM).
-
Membrane Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue, rich in GABA-A receptors.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in 20 volumes of homogenization buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step twice.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.[3]
-
-
Binding Assay:
-
Thaw the membrane preparation on ice.
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add radioligand (e.g., 5 nM [³H]muscimol) and membrane preparation (0.1-0.2 mg protein) to the binding buffer.
-
Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of unlabeled GABA (e.g., 10 mM).
-
Test Compound: Add radioligand, membrane preparation, and varying concentrations of this compound.
-
Incubate all tubes at 4°C for 45 minutes.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission.[4] The binding of an agonist, such as GABA, to the receptor leads to a conformational change that opens an integral chloride ion channel. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neuronal activity.
Caption: Agonist binding to the GABA-A receptor triggers a signaling cascade leading to neuronal inhibition.
References
Benchmarking (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: A Comparative Guide Based on Analog Performance
A comprehensive analysis of the biological activity of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid remains a developing area of research. While direct, quantitative performance data for this specific compound in standardized assays are not extensively available in peer-reviewed literature, the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) has been the subject of significant investigation, revealing a wide range of biological activities. This guide provides a comparative overview based on the performance of structurally related THIQ analogs to infer the potential applications and experimental considerations for this compound.
The THIQ scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse pharmacological properties.[1] These activities range from anticancer and antimicrobial to central nervous system effects. This guide will explore the performance of notable THIQ derivatives in various assays to provide a benchmark for researchers investigating this compound.
Performance of Tetrahydroisoquinoline Analogs: A Comparative Overview
To contextualize the potential performance of this compound, this section summarizes the activities of various substituted THIQ derivatives in several key therapeutic areas.
Anticancer Activity
Numerous THIQ derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or inhibition of crucial cellular processes like tubulin polymerization.[2]
| Compound Class | Cell Line | Assay Type | Performance Metric (IC₅₀) | Reference |
| 1-Phenyl-3,4-dihydroisoquinolines | Various | Cytotoxicity Assay | Varies by derivative; some show potent activity | [2] |
| Phthalascidin Analogs | Multiple Human Carcinoma Cell Lines | In vitro Antitumor Activity | Compound 20 showed good broad-spectrum activity | [1] |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives | Jurkat Cells | Apoptosis Induction | Active compounds induced apoptosis and caspase-3 activation | [3] |
Antimicrobial Activity
The THIQ scaffold has also been explored for its potential in combating bacterial and fungal infections.
| Compound Class | Organism | Assay Type | Performance Metric | Reference |
| Novel THIQ Analogs | Various pathogenic bacteria | Antibacterial Assay | Varies by derivative | [4] |
Central Nervous System (CNS) Activity
Substituted tetrahydroisoquinolines have been investigated for their effects on the central nervous system, including their interaction with dopamine receptors. Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have demonstrated potent dopamine D2 receptor-blocking activity.[5]
Case Study: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)
A well-studied analog, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), serves as a useful case study. Due to its constrained structure, Tic is often used as a proline or phenylalanine mimetic in peptide and peptidomimetic drug design.[6] Its incorporation into various peptide sequences has led to compounds with diverse biological activities, including inhibitors of Bcl-2/Mcl-1 proteins, which are important targets in cancer therapy.[3]
Experimental Protocols
Researchers investigating this compound can adapt established protocols for screening THIQ derivatives.
General Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC₅₀ value.
Apoptosis Assay (Caspase-3 Activity)
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to release cellular contents.
-
Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysate.
-
Incubation: Incubate to allow for caspase-3 cleavage of the substrate.
-
Signal Detection: Measure the fluorescence or absorbance to quantify caspase-3 activity.
-
Data Analysis: Compare the activity in treated cells to control cells.
Visualizing Pathways and Workflows
To further aid researchers, the following diagrams illustrate a potential signaling pathway influenced by THIQ compounds and a general experimental workflow for their evaluation.
Caption: Potential mechanism of action for pro-apoptotic THIQ derivatives.
Caption: A general workflow for the biological evaluation of novel THIQ compounds.
References
- 1. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]
- 6. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its Analogs: A Comparative Guide
This guide provides an objective comparison of the biological effects of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives against other relevant compounds. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
I. Comparative Analysis of Biological Activities
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this compound have been investigated for their potential in treating a variety of conditions, from neurodegenerative diseases to cancer. This section presents a comparative summary of their effects on different molecular targets.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is a crucial enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition is a therapeutic strategy for inflammatory diseases and certain neurological disorders. Several THIQ derivatives have shown potent inhibitory activity against PDE4B.
| Compound | Structure | Target | IC50 (µM) | Notes |
| Rolipram | (Positive Control) | PDE4B | - | A well-established PDE4 inhibitor. |
| Compound 13a | 3-substituted carboxylic ester of THIQ | PDE4B | 0.88 | Showed 21-fold greater potency than rolipram and higher selectivity for PDE4B over PDE4D.[2] |
| Compound 14d | ortho-methoxy substituted phenyl ring B | PDE4B | 37.0 | Substitution at the ortho position of the phenyl ring decreased inhibitory activity.[2] |
| Compound 14e | meta and para-methoxy and hydroxyl substituted phenyl ring B | PDE4B | Most Active | Electron-donating groups at the meta and para positions of the phenyl ring B enhanced bioactivity.[2] |
Orexin Receptor Antagonism
Orexin receptors (OX1 and OX2) are involved in regulating sleep, wakefulness, and reward pathways. Selective antagonism of the OX1 receptor is being explored as a potential therapy for addiction.
| Compound | Structure | Target | Ke (nM) | Selectivity |
| Compound 5a | n-propyl derivative | OX1 | - | Most potent in its series. |
| Compound 7a | 6-amino substituted ester | OX1 | 427 | Showed moderate potency.[2] |
| Compound 9a | 3-pyridyl substituted | OX1 | 5.7 | Displayed excellent OX1 potency and good BBB permeability.[2] |
| Compound 38 | Benzoxazole derivative | OX1 | >1000 | Micromolar range, indicating low potency.[3] |
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary treatment strategy for Alzheimer's disease. Certain THIQ derivatives have been evaluated for this activity.
| Compound | Target | IC50 (µM) | Notes |
| Galantamine | AChE | - | Positive control, an established AChE inhibitor.[4] |
| THIQ Derivatives (general) | AChE | 0-50 | A range of synthesized THIQs were tested, with varying levels of inhibitory action.[4] |
Antioxidant Activity
The antioxidant potential of THIQ derivatives, particularly when combined with other known antioxidant moieties like quercetin, has been investigated. The capacity to neutralize free radicals is crucial in combating oxidative stress associated with various diseases.
| Compound | DPPH Assay IC50 (µM) | Notes |
| Ascorbic Acid | 0.62 | Positive control.[5] |
| Quercetin | 19.3 | Known flavonoid antioxidant.[5] |
| 1,2,3,4-tetrahydroisoquinoline (1a) | No Activity | The basic THIQ scaffold showed no antioxidant ability in this assay.[5] |
| Quercetin-THIQ derivative (2a) | Improved Activity | Introduction of the THIQ moiety into the quercetin structure enhanced its antioxidative potential.[5] |
| Quercetin-THIQ derivative (2b) | Improved Activity | The presence of the tertiary amino group in the new compounds is associated with enhanced antioxidant activity.[5] |
II. Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Antiproliferative MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.[6]
Materials:
-
Test compounds (e.g., THIQ derivatives)
-
Cancer cell line (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently for 15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6]
-
Data Analysis: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This method is a widely used spectrophotometric assay to screen for AChE inhibitors.[4]
Materials:
-
Phosphate buffer (100 mM, pH 8.0)
-
Test compounds (THIQ derivatives)
-
AChE solution (0.54 U/mL)
-
Acetylcholine iodide (15 mM)
-
5,5-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM)
-
Positive control (e.g., Galantamine hydrobromide)
Protocol:
-
Incubation: A mixture of 0.3 mL of phosphate buffer, 0.3 mL of the test sample, and 0.3 mL of AChE is incubated for 15 minutes at 37°C.[4]
-
Reaction Initiation: At the end of the incubation period, 0.3 mL of acetylcholine iodide and 1.5 mL of DTNB solution are added.[4]
-
Absorbance Measurement: The absorbance of the resulting mixture is measured at 405 nm after 5 minutes.[4]
-
Calculation: The percentage of inhibition is determined in relation to a control without the inhibitor. The IC50 values are extrapolated from a linear equation correlating the logarithm of the sample concentration and the percentage of AChE inhibition.[4]
DPPH Free Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Materials:
-
Test compounds
-
DPPH• (2,2-diphenyl-1-picrylhydrazyl) methanol solution
-
Positive control (e.g., Ascorbic acid)
Protocol:
-
Reaction Mixture: Add 0.1 mL of the test sample to 1.0 mL of a methanol solution of DPPH• (diluted to an absorbance of 0.7-1.0).[4]
-
Incubation: Incubate the mixture for 30 minutes in the dark.[4]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[4]
-
Calculation: The percentage of DPPH• neutralization is calculated, and the results are presented as IC50 values.[4]
III. Visualizations of Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Workflow for the MTT cell viability assay.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
Caption: Orexin 1 (OX1) receptor signaling and antagonism.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid proper disposal procedures
Essential Safety and Disposal Information for Laboratory Professionals
This document provides detailed procedural guidance for the safe disposal of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid (CAS No. 105400-81-5) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management practices.
According to the Safety Data Sheet (SDS) from Fisher Scientific, this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is imperative to adhere to good laboratory practices and any local regulations governing chemical waste disposal.
Immediate Safety Precautions
Before handling the compound for disposal, ensure the following personal protective equipment (PPE) is used:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A standard laboratory coat.
In case of accidental contact, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
Disposal Procedures for this compound
As a non-hazardous chemical, the disposal of this compound is more straightforward than that of hazardous materials. However, institutional and local policies should always be consulted and followed.
Step 1: Waste Characterization
Confirm that the waste contains only this compound and is not mixed with any hazardous substances. If it is mixed with hazardous chemicals, it must be treated as hazardous waste.
Step 2: Small Quantities of Solid Waste
For small quantities of solid this compound:
-
Ensure the material is in a securely closed and properly labeled container.
-
The label should clearly state the chemical name: "this compound" and indicate that it is non-hazardous.
-
Dispose of the container in the regular laboratory trash, unless your institution's policy dictates otherwise. Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through their environmental health and safety (EHS) department.
Step 3: Aqueous Solutions
For dilute, non-hazardous aqueous solutions of this compound:
-
Neutralize the acidic solution. Since this is a carboxylic acid, it can be neutralized with a dilute solution of a base such as sodium bicarbonate or sodium hydroxide.
-
Monitor the pH of the solution using pH paper or a pH meter until it is within the neutral range (typically between 6 and 8), or as specified by local wastewater regulations.
-
Once neutralized, the solution can typically be poured down the drain with copious amounts of water. Always check with your local EHS office for specific guidelines on drain disposal.
Step 4: Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate should be collected and disposed of as aqueous waste as described in Step 3.
-
After rinsing, deface or remove the original label from the container.
-
The clean, empty container can then be disposed of in the regular trash or recycled according to your facility's procedures.
Experimental Protocol: Neutralization of Aqueous Waste
This protocol outlines the steps for neutralizing an aqueous solution of this compound before drain disposal.
Materials:
-
Aqueous waste containing this compound
-
Dilute sodium bicarbonate solution (e.g., 5%) or dilute sodium hydroxide solution (e.g., 1 M)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate beaker or container for neutralization
Procedure:
-
Place the beaker containing the acidic aqueous waste on a stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the dilute basic solution dropwise to the acidic waste. Be cautious as heat may be generated, and in the case of bicarbonate, carbon dioxide gas will be evolved.
-
Periodically stop the addition of the base and check the pH of the solution using a pH strip or a pH meter.
-
Continue adding the base incrementally until the pH of the solution is within the permissible range for drain disposal as determined by your institution (typically pH 6-8).
-
Once neutralized, the solution can be discharged to the sanitary sewer, followed by flushing with a large volume of water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
